Griseolutein B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHVCMQHJHPGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911569 | |
| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072-68-6, 11029-63-3 | |
| Record name | Griseolutein B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery, Isolation, and Profile of Griseolutein B: A Phenazine Antibiotic from Streptomyces griseoluteus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Griseolutein B, a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus, has demonstrated a range of biological activities, including antibacterial and anticancer properties. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details representative experimental protocols for the fermentation of S. griseoluteus, as well as the extraction and purification of this compound. Furthermore, this guide summarizes its known physicochemical properties and discusses its likely mechanism of action based on its classification as a phenazine antibiotic. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.
Introduction
The genus Streptomyces is a rich source of diverse secondary metabolites, many of which have been developed into life-saving therapeutics. This compound, a yellow crystalline compound, is one such metabolite, first isolated from Streptomyces griseoluteus.[1] As a member of the phenazine class of antibiotics, this compound exhibits a characteristic heterocyclic structure that is central to its biological activity.[2] Initial studies have revealed its efficacy against both gram-positive and gram-negative bacteria, as well as potential applications in oncology due to its inhibitory effects on cancer cells.[] This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, purification, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₆N₂O₆ | [4] |
| Molecular Weight | 344.32 g/mol | [] |
| Appearance | Yellow Crystalline Solid | [] |
| Melting Point | 220 °C (decomposes) | [] |
| Solubility | Soluble in ethyl acetate and alcohol; Insoluble in ether, benzene, and water | [] |
| CAS Number | 2072-68-6 | [4] |
Experimental Protocols
Fermentation of Streptomyces griseoluteus
The production of this compound is achieved through submerged fermentation of S. griseoluteus. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target metabolite.
3.1.1. Media Composition
A representative fermentation medium for the production of phenazine antibiotics by Streptomyces species is detailed in Table 2.
| Component | Concentration (g/L) | Purpose |
| Glucose | 20 | Carbon Source |
| Soybean Meal | 10 | Nitrogen Source |
| CaCO₃ | 3 | pH Buffering |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| (NH₄)₂HPO₄ | 0.5 | Nitrogen and Phosphate Source |
| NaCl | 3 | Osmotic Balance |
| K₂HPO₄ | 1 | Phosphate Source and Buffering |
| Glycerol | 15 (mL/L) | Carbon Source |
3.1.2. Fermentation Parameters
Optimal fermentation parameters for Streptomyces species are outlined in Table 3.
| Parameter | Value |
| Temperature | 28-30°C |
| pH | 6.8-7.2 |
| Agitation | 200-250 rpm |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 7-10 days |
3.1.3. Fermentation Workflow
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques. The purification process for a related compound, griseoluteic acid, involves organic solvent extraction and column chromatography.[5]
3.2.1. Extraction
-
Cell Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant containing this compound is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This process is repeated to maximize the recovery of the compound.
-
Concentration: The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.2.2. Purification
A multi-step chromatography process is typically employed to purify phenazine antibiotics from the crude extract.
-
Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and analyzed for the presence of this compound, often by thin-layer chromatography (TLC) and observing for a characteristic yellow spot.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol. The elution of this compound is monitored by UV detection.
3.2.3. Illustrative Purification Data
Due to the lack of specific published data for this compound, Table 4 provides an illustrative summary of the expected outcomes at each stage of a typical purification process.
| Purification Step | Purity (%) (Illustrative) | Yield (%) (Illustrative) |
| Crude Ethyl Acetate Extract | 5-10 | 80-90 |
| Silica Gel Chromatography | 60-70 | 50-60 |
| Preparative HPLC | >95 | 30-40 |
3.2.4. Purification Workflow
Mechanism of Action and Biological Activity
This compound is a member of the phenazine family of antibiotics. The biological activity of phenazines is largely attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[6] These ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This general mechanism is believed to be responsible for the broad-spectrum antibacterial activity of phenazine compounds.
In addition to their antibacterial effects, some phenazines have demonstrated anticancer activity.[7] This is thought to occur through the induction of oxidative stress in cancer cells, which are often more susceptible to ROS-induced damage than normal cells.[8] The resulting cellular stress can trigger apoptotic pathways. While specific signaling pathways affected by this compound have not been elucidated, studies on other phenazines suggest the involvement of stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of apoptosis.[9]
4.1. Proposed Signaling Pathway for Anticancer Activity
Conclusion
This compound is a promising bioactive compound from Streptomyces griseoluteus with potential applications in both infectious disease and oncology. While foundational knowledge about its properties and biological activities exists, there is a clear need for further research to fully characterize its therapeutic potential. Specifically, detailed studies on the optimization of its production, its precise mechanism of action, and the specific signaling pathways it modulates in mammalian cells are warranted. This technical guide provides a consolidated resource to support these future research endeavors.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Methods for Purification and Characterization of Microbial Phenazines [ouci.dntb.gov.ua]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Griseolutein B in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus, exhibits notable biological activities, positioning it as a compound of interest for therapeutic development. Understanding its biosynthesis is crucial for optimizing production and enabling synthetic biology approaches for analog generation. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from the precursor phenazine-1,6-dicarboxylic acid to the final product. The guide includes an in-depth analysis of the key enzymes involved, detailed experimental protocols for pathway elucidation, and a summary of available quantitative data. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a clear understanding of the complex biological processes.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are prolific producers of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound, a member of the phenazine family of compounds, is synthesized by Streptomyces griseoluteus.[1] Phenazines are heterocyclic nitrogen-containing compounds known for their redox properties and broad-spectrum antimicrobial and antitumor activities. The elucidation of the biosynthetic pathway of this compound is essential for harnessing its full therapeutic potential through metabolic engineering and synthetic biology.
Recent research has shed light on the biosynthesis of griseoluteic acid, a key intermediate in the this compound pathway, in Streptomyces griseoluteus P510.[2] This guide builds upon that foundational knowledge to present a detailed account of the entire biosynthetic route to this compound, intended for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the shikimic acid pathway, leading to the formation of the initial phenazine scaffold, phenazine-1,6-dicarboxylic acid (PDC). A dedicated gene cluster in S. griseoluteus P510 orchestrates the subsequent enzymatic modifications to yield this compound.
From Phenazine-1,6-dicarboxylic Acid to Griseoluteic Acid
The conversion of PDC to griseoluteic acid involves a series of four enzymatic reactions catalyzed by enzymes encoded in the griseoluteic acid gene cluster. A 2024 study identified four essential modification enzymes: SgpH, SgpI, SgpK, and SgpL, which collectively transform PDC into griseoluteic acid.[2]
The proposed sequence of reactions is as follows:
-
Decarboxylation: One of the two carboxyl groups of PDC is removed.
-
Hydroxylation: A hydroxyl group is introduced to the phenazine ring.
-
Methylation: A methyl group is added, likely to a hydroxyl group to form a methoxy group.
-
Hydroxymethylation: The remaining carboxyl group is reduced to a hydroxymethyl group.
The precise order and mechanisms of these steps are still under investigation.
The Final Step: Conversion of Griseoluteic Acid to this compound
This compound is characterized by the presence of a 1,2-dihydroxyethoxymethyl group attached to the hydroxymethyl group of griseoluteic acid. This final modification is hypothesized to be catalyzed by a glycosyltransferase or a similar transferase enzyme encoded within the same biosynthetic gene cluster.
The proposed reaction is:
-
Griseoluteic Acid + Precursor Molecule -> this compound
The exact nature of the precursor molecule and the specific enzyme responsible for this transformation are areas of active research. Analysis of the griseoluteic acid gene cluster in S. griseoluteus P510 is expected to reveal a candidate gene encoding an enzyme with the requisite catalytic activity.
References
Griseolutein B: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Foreword
Griseolutein B, a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus, has demonstrated a noteworthy spectrum of biological activities. This technical guide provides a consolidated overview of the current scientific understanding of this compound's bioactivity, with a focus on its antimicrobial, antiparasitic, and anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, parasitology, oncology, and drug discovery and development by summarizing key data, outlining experimental methodologies, and visualizing potential mechanisms of action. While the available public data on this compound is limited, this guide synthesizes the existing information to facilitate further investigation and therapeutic exploration.
Overview of Biological Activities
This compound exhibits a diverse range of biological effects, positioning it as a molecule of interest for further therapeutic development. Its known activities include:
-
Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria.
-
Antiparasitic Activity: Demonstrates inhibitory effects against the protozoan parasite Trichomonas vaginalis and intracellular bacteria of the Rickettsia genus.
-
Anticancer Activity: Shows potential in inhibiting the growth of Ehrlich ascites carcinoma.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that publicly accessible data is currently limited, and further research is required to establish a comprehensive quantitative profile.
Table 1: Antimicrobial Activity of this compound
| Target Organism | Strain | Assay Type | Potency Metric | Value | Reference |
| Streptococcus pyogenes | Not Specified | Broth Microdilution | MIC50 | 0.2–0.4 µg/mL | [Fictionalized for illustration] |
| Bacillus anthracis | Not Specified | Broth Microdilution | MIC50 | 0.2–0.4 µg/mL | [Fictionalized for illustration] |
Table 2: Antiparasitic and Anticancer Activity of this compound (Qualitative Data)
| Activity Type | Target | Observed Effect | Quantitative Data | Reference |
| Antiparasitic | Trichomonas vaginalis | Inhibition | Not Available | [Fictionalized for illustration] |
| Antiparasitic | Rickettsia spp. | Inhibition | Not Available | [Fictionalized for illustration] |
| Anticancer | Ehrlich Ascites Carcinoma | Inhibition | Not Available | [Fictionalized for illustration] |
Note: The references in the tables are placeholders as specific citations for these exact values for this compound were not found in the provided search results. The MIC50 values are based on a reported range for Gram-positive bacteria.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in publicly available literature. However, based on standard microbiological and oncological research practices, the following methodologies are likely employed.
Determination of Minimum Inhibitory Concentration (MIC) for Bacteria
The antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria is typically determined using the broth microdilution method.
Workflow for MIC Determination:
Protocol Steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria in logarithmic growth phase is prepared in a suitable broth medium.
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (Ehrlich Ascites Carcinoma)
The cytotoxic effect of this compound on Ehrlich ascites carcinoma (EAC) cells can be evaluated using a cell viability assay, such as the MTT assay.
Workflow for In Vitro Anticancer Assay:
Protocol Steps:
-
Cell Seeding: EAC cells are seeded into a 96-well plate at a specific density.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Incubation: The plate is incubated for different time points (e.g., 24, 48, 72 hours).
-
MTT Assay: MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent.
-
Absorbance Measurement: The absorbance is measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been elucidated in the available literature. However, based on the activities of other phenazine antibiotics, some potential mechanisms can be hypothesized.
Antimicrobial Mechanism
Phenazine compounds are known to act as redox-active molecules that can interfere with cellular respiration and generate reactive oxygen species (ROS), leading to oxidative stress and bacterial cell death.
Hypothesized Antimicrobial Signaling Pathway:
Anticancer Mechanism
The anticancer activity of this compound against Ehrlich ascites carcinoma could involve multiple pathways, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The generation of ROS and subsequent oxidative stress is also a common mechanism for anticancer compounds.
Hypothesized Anticancer Signaling Pathway:
Conclusion and Future Directions
This compound is a promising natural product with a diverse biological activity profile. The available data, although limited, suggests its potential as a lead compound for the development of new antimicrobial, antiparasitic, and anticancer agents. To fully realize its therapeutic potential, further research is imperative in the following areas:
-
Comprehensive Bioactivity Screening: A broader screening against a wider range of bacterial and fungal pathogens, parasite species, and cancer cell lines is needed to fully map its activity spectrum.
-
Quantitative Analysis: Detailed determination of IC50 and MIC values for its various biological activities is crucial for understanding its potency.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is essential for rational drug design and development.
-
In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structural Analogs and SAR Studies: Synthesis and biological evaluation of structural analogs of this compound could lead to the identification of derivatives with improved potency and selectivity.
This technical guide provides a foundational understanding of the biological activity of this compound. It is our hope that this compilation will stimulate further research into this intriguing natural product and pave the way for the development of novel therapeutics.
Activity of Griseolutein B Against Rickettsia and Trichomonas vaginalis: A Methodological Guide for In Vitro Evaluation
Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals no specific data on the activity of Griseolutein B against either Rickettsia species or Trichomonas vaginalis. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the established methodologies to screen and evaluate novel compounds, such as this compound, against these pathogens.
Part 1: In Vitro Susceptibility Testing of Rickettsia Species
Rickettsia are obligate intracellular Gram-negative bacteria, making their cultivation and susceptibility testing more complex than for free-living bacteria.[1][2] Assays require eukaryotic host cell cultures, and bacterial growth is often measured indirectly.[3]
Quantitative Data Presentation
The following table structure is recommended for summarizing the Minimum Inhibitory Concentrations (MICs) of a test compound against various Rickettsia species. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Rickettsia Species | Test Compound (e.g., this compound) MIC (µg/mL) | Doxycycline MIC (µg/mL) (Control) |
| R. rickettsii | Data to be determined | Data to be determined |
| R. conorii | Data to be determined | Data to be determined |
| R. prowazekii | Data to be determined | Data to be determined |
| R. typhi | Data to be determined | Data to be determined |
Experimental Protocol: qPCR-Based Assay for Rickettsia Susceptibility
This protocol is adapted from methods used for evaluating the in vitro effectiveness of various antibiotics against pathogenic rickettsiae.
1. Materials and Reagents:
-
Vero cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and L-glutamine
-
Rickettsia stock cultures
-
Test compound (this compound) and control antibiotic (Doxycycline)
-
6-well cell culture plates
-
DNA extraction kit
-
Primers and probes for Rickettsia-specific quantitative PCR (qPCR)
-
qPCR instrument
2. Procedure:
-
Cell Culture Preparation: Seed 6-well plates with Vero cells in DMEM with 10% FBS to achieve a confluent monolayer.
-
Infection: Infect the Vero cell monolayers with a standardized inoculum of the desired Rickettsia species.
-
Compound Addition: Immediately after infection, add fresh medium containing serial twofold dilutions of the test compound (this compound) or the control antibiotic (Doxycycline). Include a drug-free well as a growth control.
-
Incubation: Incubate the plates at 34-37°C in a 5% CO2 atmosphere for 72-96 hours, or until significant bacterial growth is observed in the control wells.
-
DNA Extraction: At the end of the incubation period, harvest the cells from each well and extract total DNA using a commercial kit.
-
qPCR Analysis: Perform qPCR using primers and probes specific for a Rickettsia gene (e.g., gltA or ompA) to quantify the number of rickettsial genomes in each sample.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in no significant increase in rickettsial DNA compared to the initial inoculum.
Visualization of Experimental Workflow
Caption: Workflow for qPCR-based Rickettsia susceptibility testing.
Part 2: In Vitro Susceptibility Testing of Trichomonas vaginalis
Trichomonas vaginalis is a flagellated protozoan parasite that can be cultured axenically in vitro.[4][5] This simplifies susceptibility testing compared to Rickettsia. Broth microdilution methods are commonly used to determine the potency of anti-trichomonal compounds.[6][7]
Quantitative Data Presentation
The following table structure is suitable for summarizing the 50% inhibitory concentration (IC50) of a test compound against T. vaginalis. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
| T. vaginalis Isolate | Test Compound (e.g., this compound) IC50 (µM) | Metronidazole IC50 (µM) (Control) | Selectivity Index (SI)* |
| Metronidazole-sensitive | Data to be determined | Data to be determined | Data to be determined |
| Metronidazole-resistant | Data to be determined | Data to be determined | Data to be determined |
*Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite. A higher SI indicates greater selectivity for the parasite.
Experimental Protocol: Broth Microdilution Assay for T. vaginalis Susceptibility
This protocol is a standard method for determining the in vitro activity of compounds against T. vaginalis.
1. Materials and Reagents:
-
T. vaginalis isolates (e.g., metronidazole-sensitive and -resistant strains)
-
TYI-S-33 medium supplemented with serum
-
96-well microtiter plates
-
Test compound (this compound) and control drug (Metronidazole)
-
Cell viability reagent (e.g., resazurin or CellTiter-Glo®)
-
Plate reader (fluorometer or luminometer)
2. Procedure:
-
Parasite Culture: Culture T. vaginalis trophozoites in TYI-S-33 medium to mid-logarithmic phase.
-
Compound Preparation: Prepare serial twofold dilutions of the test compound and metronidazole in the culture medium directly in a 96-well plate.
-
Inoculation: Adjust the parasite density and add a standardized inoculum of T. vaginalis to each well. Include drug-free wells as positive controls and medium-only wells as negative controls.
-
Incubation: Incubate the plates anaerobically (or in a CO2 incubator) at 37°C for 24-48 hours.
-
Viability Assessment: Add a cell viability reagent to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence or luminescence using a plate reader. The signal is proportional to the number of viable parasites.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow for broth microdilution T. vaginalis susceptibility assay.
This guide provides a framework for the initial in vitro evaluation of novel compounds like this compound against Rickettsia and Trichomonas vaginalis. Positive results from these assays would warrant further investigation into the mechanism of action, cytotoxicity, and in vivo efficacy.
References
- 1. Pathogenic Rickettsia spp. as emerging models for bacterial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enigmatic biology of rickettsiae: recent advances, open questions and outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Rickettsia rickettsii to Tigecycline in a Cell Culture Assay and Animal Model for Rocky Mountain Spotted Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural and synthetic compound anti-Trichomonas vaginalis: an update review [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
No Direct Evidence Found for Antitumor Properties of Griseolutein B Against Ehrlich Ascites Carcinoma
This absence of direct evidence makes it impossible to provide an in-depth technical guide or whitepaper on the core topic as requested. Key requirements such as quantitative data summarization, detailed experimental methodologies, and the visualization of signaling pathways and workflows cannot be fulfilled without foundational research.
While the initial inquiry focused on Griseolutein B, it is important to note that a related compound, Griseofulvin, has been investigated for its general antitumor effects.[1] Griseofulvin, an antifungal agent, has been shown to inhibit the proliferation of various cancer cells and induce apoptosis.[1][2] Its mechanisms of action are reported to involve disruption of the microtubule network, leading to cell cycle arrest, and modulation of apoptotic pathways, including the activation of caspases.[1][2]
Ehrlich Ascites Carcinoma as a Research Model
Ehrlich ascites carcinoma is a widely utilized transplantable tumor model in cancer research due to its rapid proliferation and ease of quantification of tumor burden.[3][4][5] Studies using the EAC model have been instrumental in evaluating the in vivo antitumor potential of a wide array of natural and synthetic compounds.[4][6][7][8][9] These investigations typically involve the intraperitoneal inoculation of EAC cells into mice, followed by treatment with the test compound.[10][11][12] Key parameters assessed in such studies often include:
-
Tumor Growth Inhibition: Measured by changes in ascitic fluid volume, tumor cell count, and packed cell volume.[7][10]
-
Survival Analysis: Monitoring the increase in lifespan of tumor-bearing animals.[4][7]
-
Hematological and Biochemical Parameters: Assessing the impact on blood cell counts and serum enzyme levels to evaluate systemic toxicity and therapeutic effects.[5][7]
-
Mechanism of Action: Investigating the molecular pathways involved in the compound's antitumor activity, often focusing on the induction of apoptosis.[8][9][13]
Apoptotic Pathways in Ehrlich Ascites Carcinoma
Apoptosis, or programmed cell death, is a critical target for anticancer therapies. In the context of EAC, various compounds have been shown to induce apoptosis through intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often characterized by the involvement of the Bcl-2 family of proteins, mitochondrial membrane potential disruption, and the activation of caspase-9 and caspase-3.[2][13]
Future Research Directions
Given the known antitumor potential of related compounds like Griseofulvin, future research into the effects of this compound on Ehrlich ascites carcinoma could be a valuable endeavor. Such studies would need to establish the following:
-
In vitro cytotoxicity: Determining the effective concentration of this compound that inhibits the proliferation of EAC cells.
-
In vivo efficacy: Evaluating the antitumor effects in an EAC animal model, monitoring tumor growth and survival.
-
Mechanism of action: Elucidating the molecular pathways through which this compound exerts its effects, with a focus on cell cycle regulation and apoptosis.
Below is a conceptual workflow for how such a study might be designed.
Figure 1. A proposed experimental workflow for investigating the antitumor properties of this compound against Ehrlich ascites carcinoma.
References
- 1. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of griseofulvin on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on Ehrlich Ascites Carcinoma in Mice and Cancer Treatment with Special Reference to The Potential Protective and Therapeutic Effects of Hesperidin Versus Cisplatin [jcvr.journals.ekb.eg]
- 4. Antitumor Activity of Luteolin Against Ehrlich Solid Carcinoma in Rats via Blocking Wnt/β-Catenin/SMAD4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective and Therapeutic Efficacy of Hesperidin versus Cisplatin against Ehrlich Ascites Carcinoma-Induced Renal Damage in Mice [mdpi.com]
- 6. Ehrlich ascites tumor as a tool in the development of compounds with immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regression of murine Ehrlich ascites carcinoma using synthesized cobalt complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibition and pro-apoptotic activity of violacein in Ehrlich ascites tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth inhibition and apoptosis of Ehrlich ascites carcinoma cells by the methanol extract of Eucalyptus camaldulensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
The Phenazine Class of Antibiotics: A Technical Guide for Researchers
Phenazine natural products are a class of colored, nitrogen-containing heterocyclic compounds produced by a diverse range of microorganisms, primarily from terrestrial and marine sources.[1][2][3] These redox-active secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties, making them a subject of significant interest in drug discovery and development.[1][4][5] This guide provides an in-depth technical overview of the phenazine class of antibiotics, covering their chemical diversity, biosynthesis, mechanisms of action, and key experimental methodologies.
Chemical Structure and Diversity
The core structure of phenazines is a pyrazine ring (1,4-diazabenzene) fused to two benzene rings.[6][7] The diversity of this class, with over 150 natural variants and more than 6,000 synthetic derivatives, arises from the various substituent groups attached to this tricyclic scaffold.[4][7] These modifications, which include carboxylation, hydroxylation, N-methylation, and halogenation, significantly influence the physicochemical properties and biological activities of the individual compounds.[1][2]
| Phenazine Compound | Chemical Structure | Producing Microorganism(s) | Key Characteristics & Activities |
| Phenazine-1-carboxylic acid (PCA) | C₁₃H₈N₂O₂ | Pseudomonas spp. (e.g., P. fluorescens, P. chlororaphis), Streptomyces spp.[8][9][10] | A key precursor for other phenazines; exhibits broad-spectrum antifungal and antibacterial activity.[4][11] |
| Pyocyanin (PYO) | C₁₃H₁₀N₂O | Pseudomonas aeruginosa[1][6] | A blue-green pigment and a well-studied virulence factor; generates reactive oxygen species (ROS).[1][2] |
| Phenazine-1-carboxamide (PCN) | C₁₃H₉N₃O | Pseudomonas chlororaphis, Pseudomonas aeruginosa[6][8] | Yellow, needle-like crystals; effective against major rice pathogens like Rhizoctonia solani and Xanthomonas oryzae pv. oryzae.[12] |
| 1-Hydroxyphenazine (1-OH-PHZ) | C₁₂H₈N₂O | Pseudomonas aeruginosa[6][7] | A virulence factor that mediates the generation of intracellular oxidants.[13] |
| 2-Hydroxyphenazine-1-carboxylic acid | C₁₃H₈N₂O₃ | Pseudomonas chlororaphis subsp. aureofaciens[8] | A hydroxylated derivative of PCA. |
| Clofazimine | C₂₇H₂₂Cl₂N₄ | Synthetic derivative | FDA-approved for the treatment of leprosy; effective against Mycobacterium tuberculosis.[1][2] |
Biosynthesis of Phenazines
Phenazines are synthesized from the shikimic acid pathway, with chorismic acid serving as the primary precursor.[14][15] The core biosynthetic pathway involves a set of conserved enzymes encoded by the phz operon (phzABCDEFG).[16] The biosynthesis can be broadly divided into two stages: the formation of the core phenazine scaffold (like PCA), and the subsequent modification of this scaffold to generate diverse derivatives.[14]
The key steps in the biosynthesis of the phenazine core are:
-
The conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC) and then to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[6][17]
-
Two molecules of a DHHA-derived intermediate then condense to form the tricyclic phenazine structure.[17]
-
The final steps involve a series of oxidation reactions to yield the stable aromatic phenazine core.[14]
Regulation of Phenazine Biosynthesis
Phenazine production is tightly regulated in response to environmental cues and cell density.[16] In many Pseudomonas species, this regulation is mediated by quorum sensing (QS) systems.[15][18] The phzI/phzR QS system, for example, controls the expression of the phz operon in response to the accumulation of N-acyl-homoserine lactone (AHL) signaling molecules.[8][19]
Mechanism of Action
The antimicrobial activity of phenazines is largely attributed to their ability to undergo redox cycling, which generates reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[8][15] This process disrupts cellular respiration and damages cellular components, including DNA, proteins, and lipids.
The general mechanism involves:
-
Reduction of the phenazine molecule by cellular reductants like NADH or NADPH.
-
The reduced phenazine then reacts with molecular oxygen to produce superoxide radicals, regenerating the oxidized phenazine.
-
This cycle repeats, leading to the continuous production of ROS and induction of oxidative stress in the target cell.[1][15]
Some phenazines can also intercalate with DNA or inhibit topoisomerases, further contributing to their antimicrobial effects.[1]
Antimicrobial Spectrum and Activity
Phenazines exhibit broad-spectrum activity against a wide range of bacteria (both Gram-positive and Gram-negative) and fungi.[5][8] Their efficacy varies depending on the specific phenazine derivative and the target microorganism.
| Phenazine Compound | Target Microorganism | MIC (μg/mL) |
| Phenazine-1-carboxylic acid (PCA) | Trichophyton rubrum | 4[4] |
| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | ~2.1 (6.25 µM)[2] |
| Pyocyanin (PYO) | Staphylococcus aureus | ~10.5 (50 µM)[2] |
| Halogenated Phenazine (HP-14) | Staphylococcus aureus | 0.31 - 0.62[20] |
| Halogenated Phenazine (HP-14) | Staphylococcus epidermidis | 0.31 - 0.62[20] |
Experimental Protocols
Extraction and Purification of Phenazines
This protocol describes a general method for the extraction and purification of phenazines from bacterial cultures.
Methodology:
-
Culturing: Grow the phenazine-producing bacterial strain in a suitable liquid medium (e.g., King's B broth) under optimal conditions for phenazine production (typically 24-48 hours with shaking).[12]
-
Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells. Collect the supernatant.
-
Acidification: Adjust the pH of the supernatant to ~2.0 with a strong acid (e.g., concentrated HCl) to protonate acidic phenazines like PCA, making them less water-soluble.[21]
-
Solvent Extraction: Perform a liquid-liquid extraction by mixing the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.[12][21][22] Shake vigorously and allow the phases to separate. The colored phenazines will partition into the organic phase. Repeat this step 2-3 times to maximize recovery.
-
Drying and Concentration: Pool the organic phases and dry them over anhydrous sodium sulfate to remove residual water. Evaporate the solvent using a rotary evaporator to obtain the crude phenazine extract.[23]
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal volume of the appropriate solvent.
-
Purify the individual phenazines using silica gel column chromatography.[12][21] Elute with a gradient of solvents, for example, a dichloromethane/ethyl acetate system.[21]
-
Alternatively, use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column for higher resolution purification.[23]
-
-
Characterization: Confirm the identity and purity of the isolated phenazines using techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring the melting point.[12]
Quantification of Phenazine Production
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying phenazine concentrations in culture extracts.
Methodology:
-
Sample Preparation: Prepare a crude extract from a known volume of bacterial culture supernatant as described in the extraction protocol (steps 1-5). Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetonitrile/water).
-
Standard Preparation: Prepare a series of standard solutions of the purified phenazine(s) of interest at known concentrations.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[22]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile (Solvent A) and 0.1% TFA in water (Solvent B).[24]
-
Gradient Program: A typical gradient might be: 15% A for 2 min, ramp to 100% A over 13 min, hold for 2 min, then return to 15% A.[24]
-
Flow Rate: 0.8 - 1.0 mL/min.[24]
-
Detection: Use a photodiode array (PDA) or UV/Vis detector set to the wavelength of maximum absorbance for the phenazine of interest (e.g., ~366 nm for PCA, ~280 nm for PYO).[24]
-
-
Quantification:
-
Inject the standard solutions to generate a standard curve (peak area vs. concentration).
-
Inject the prepared sample extract.
-
Determine the concentration of the phenazine in the sample by comparing its peak area to the standard curve. Calculate the production yield based on the initial culture volume.
-
Reactive Oxygen Species (ROS) Generation Assay
This assay uses a profluorescent probe to detect the intracellular generation of ROS mediated by phenazines.
Methodology:
-
Cell Culture: Culture target cells (e.g., murine macrophages like RAW 264.7) in appropriate media to a suitable confluency in a multi-well plate.[13]
-
Probe Loading:
-
Wash the cells with a buffered saline solution (e.g., PBS).
-
Incubate the cells with a profluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or Dihydroethidium (DHE), in the dark for 30-60 minutes.[13] These probes are non-fluorescent until oxidized by ROS inside the cell.
-
-
Phenazine Treatment:
-
Wash the cells to remove excess probe.
-
Add fresh media containing the phenazine compound of interest at various concentrations. Include appropriate controls (vehicle control, positive control like H₂O₂).
-
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours).
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
For H₂DCFDA, the excitation/emission wavelengths are typically ~485 nm / ~535 nm. For DHE (detecting superoxide), the excitation/emission is ~518 nm / ~605 nm.
-
-
Data Analysis: Quantify the increase in fluorescence in treated cells relative to control cells. A higher fluorescence signal indicates greater ROS production.
Therapeutic Potential and Future Directions
The broad-spectrum antimicrobial activity of phenazines makes them attractive candidates for the development of new antibiotics, particularly in an era of increasing antibiotic resistance.[20][25] Halogenated phenazines, for instance, have shown potent activity against drug-resistant pathogens and the ability to eradicate biofilms.[2][25] However, challenges such as potential toxicity to host cells need to be addressed through medicinal chemistry efforts to optimize their therapeutic index.[15] Future research will likely focus on the discovery of novel phenazine structures from untapped microbial sources, the engineering of biosynthetic pathways to create new derivatives, and the development of targeted delivery systems to enhance efficacy and reduce side effects.
References
- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]
- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Revised structure for the phenazine antibiotic from Pseudomonas fluorescens 2-79 (NRRL B-15132) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 12. Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, Pseudomonas aeruginosa MML2212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of Reactive Oxygen Species Mediated by 1‑Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rpdata.caltech.edu [rpdata.caltech.edu]
- 17. researchgate.net [researchgate.net]
- 18. Making sure you're not a bot! [academiccommons.columbia.edu]
- 19. Phenazine antibiotic production and antifungal activity are regulated by multiple quorum-sensing systems in Pseudomonas chlororaphis subsp. aurantiaca StFRB508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thaiscience.info [thaiscience.info]
- 22. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Phenazine Analysis [bio-protocol.org]
- 25. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Griseolutein A vs. Griseolutein B: A Technical Guide to Structural and Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolutein A and Griseolutein B are two closely related phenazine antibiotics produced by the bacterium Streptomyces griseoluteus. While both compounds exhibit antimicrobial properties, subtle yet significant differences in their chemical structures lead to variations in their biological activity profiles. This technical guide provides an in-depth analysis of the structural and functional distinctions between Griseolutein A and this compound, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery. This document summarizes their chemical properties, comparative biological activities, and proposed mechanisms of action, supplemented with detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Structural Elucidation
The core chemical scaffold of both Griseolutein A and this compound is a phenazine-1-carboxylic acid. The primary structural difference between these two molecules lies in the side chain attached at the C6 position of the phenazine ring.
Griseolutein A possesses a 6-[(2-hydroxyacetyl)oxymethyl] side chain. Its chemical formula is C₁₇H₁₄N₂O₆.[1][2][][4]
This compound features a 6-(1,2-dihydroxyethoxymethyl) side chain. Its chemical formula is C₁₇H₁₆N₂O₆.[5][6][]
The seemingly minor difference of a carbonyl group in Griseolutein A versus a hydroxyl group in this compound at the benzylic position of the side chain has implications for their physicochemical properties and biological interactions.
Chemical Structure Diagrams
Comparative Functional Analysis
Both Griseolutein A and this compound are known to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[][] However, the functional distinctions extend beyond general antibacterial action, with this compound demonstrating a wider range of biological effects.
Antibacterial Activity
While direct comparative studies with extensive Minimum Inhibitory Concentration (MIC) data are limited in the public domain, qualitative reports suggest that their potency against common bacteria is similar.[][]
Table 1: Summary of Antibacterial Activity
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Griseolutein A | Active[][4] | Active[][4] |
| This compound | Active[] | Active[] |
Extended Biological Activities of this compound
Beyond its antibacterial properties, this compound has been reported to possess inhibitory activity against a broader range of microorganisms and even shows cytotoxic effects against cancer cells.
Table 2: Additional Biological Activities of this compound
| Target Organism/Cell | Activity |
| Rickettsia | Inhibitory[] |
| Trichomonas vaginalis | Inhibitory[] |
| Ehrlich ascites cancer cells | Inhibitory[] |
This expanded activity profile of this compound suggests that the structural modification in its side chain may allow it to interact with a different set of molecular targets compared to Griseolutein A.
Mechanism of Action
The precise mechanisms of action for Griseolutein A and this compound have not been fully elucidated. However, based on the known activities of other phenazine antibiotics, a plausible mechanism involves their ability to act as redox-active compounds.
Phenazines can undergo reduction by cellular reductases and subsequently auto-oxidize in the presence of molecular oxygen. This redox cycling leads to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. The accumulation of ROS can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, ultimately resulting in cell death.[8][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Griseolutein A and this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of bacteria.
Workflow Diagram:
Methodology:
-
Preparation of Compounds and Media:
-
Prepare 10 mg/mL stock solutions of Griseolutein A and this compound in dimethyl sulfoxide (DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
-
Preparation of Bacterial Inoculum:
-
Streak bacterial isolates on Mueller-Hinton Agar (MHA) and incubate at 37°C for 18-24 hours.
-
Pick several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (MHB without inoculum).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Griseolutein A and B on a cancer cell line (e.g., HeLa).
Workflow Diagram:
Methodology:
-
Cell Culture and Seeding:
-
Maintain HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare a range of concentrations of Griseolutein A and B in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
-
Conclusion and Future Directions
Griseolutein A and this compound represent two structurally similar yet functionally distinct phenazine antibiotics. While both demonstrate antibacterial activity, this compound's broader biological profile, including its activity against protozoa and cancer cells, highlights the significant impact of minor structural modifications on biological function. The proposed mechanism of action through redox cycling and ROS generation provides a foundation for understanding their antimicrobial effects.
Further research is warranted to:
-
Obtain comprehensive and comparative quantitative data (MIC and IC₅₀ values) for Griseolutein A and B against a wider panel of microbial strains and cancer cell lines.
-
Elucidate the specific molecular targets and signaling pathways affected by each compound to understand the basis for their differential activities.
-
Investigate the potential synergistic effects of these compounds with other antimicrobial or anticancer agents.
A deeper understanding of the structure-activity relationships of the Griseoluteins will be invaluable for the rational design of novel and more potent therapeutic agents.
References
- 1. PubChemLite - Griseolutein a (C17H14N2O6) [pubchemlite.lcsb.uni.lu]
- 2. Griseolutein A | C17H14N2O6 | CID 196985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Griseolutein A|573-84-2|COA [dcchemicals.com]
- 5. PubChemLite - this compound (C17H16N2O6) [pubchemlite.lcsb.uni.lu]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rpdata.caltech.edu [rpdata.caltech.edu]
- 9. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 10. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Griseolutein B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus, has demonstrated a broad spectrum of biological activity, including effects against bacteria, protozoa, and cancer cells.[] However, its specific molecular targets and mechanisms of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict the biological targets of this compound, thereby accelerating research into its therapeutic potential. The proposed methodology integrates reverse docking and pharmacophore modeling to identify putative protein targets, followed by a discussion of experimental protocols for validation. This document serves as a roadmap for researchers seeking to apply computational methods to elucidate the pharmacological profile of natural products like this compound.
Introduction to this compound and In Silico Target Identification
This compound is a natural product with known activity against gram-positive and gram-negative bacteria, Trichomonas vaginalis, and Ehrlich ascites carcinoma.[] Understanding the molecular basis of these activities is crucial for its development as a therapeutic agent. Traditional target identification methods can be time-consuming and resource-intensive. In silico approaches, such as reverse docking and pharmacophore modeling, offer a rapid and cost-effective alternative to generate hypotheses about a compound's biological targets.
Reverse docking screens a library of protein structures against a single ligand to identify potential binding partners.[2][3][4][5][6] This method is particularly useful for identifying potential off-target effects and for drug repositioning. Pharmacophore modeling focuses on the three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.[7][8][9] By creating a pharmacophore model based on this compound's structure, one can screen for proteins that have binding sites complementary to this model.
This guide presents a hypothetical workflow for the in silico prediction of this compound's targets, supported by detailed, generalized experimental protocols for subsequent validation.
Hypothetical In Silico Target Prediction Workflow
The proposed workflow for identifying potential targets of this compound is a multi-step process that begins with the known biological activities of the compound and progresses through several computational filters to a final set of high-confidence putative targets.
Data Presentation: Hypothetical Screening Results
Due to the absence of publicly available experimental data for this compound, the following tables present hypothetical results to illustrate the outcome of the proposed in silico workflow.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 |
| Bacillus subtilis | Gram-positive | 4 |
| Escherichia coli | Gram-negative | 16 |
| Pseudomonas aeruginosa | Gram-negative | 32 |
Table 2: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Representative IC50 (µM) |
| EAC | Ehrlich Ascites Carcinoma | 12.5 |
| MCF-7 | Breast Cancer | 25 |
| HCT116 | Colon Cancer | 18 |
Table 3: Hypothetical Top Hits from Reverse Docking and Pharmacophore Screening
| Putative Target | Organism | Rationale | Docking Score (kcal/mol) | Pharmacophore Fit Score |
| DNA Gyrase Subunit A | E. coli | Antibacterial | -9.2 | 0.85 |
| Dihydrofolate Reductase | S. aureus | Antibacterial | -8.7 | 0.79 |
| Topoisomerase II | Homo sapiens | Anticancer | -10.1 | 0.91 |
| Tubulin | Homo sapiens | Anticancer | -9.5 | 0.88 |
| RecA | E. coli | SOS Response | -8.1 | 0.75 |
Experimental Protocols
The following are detailed, generalized protocols for experiments crucial to the validation of the in silico predictions.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[10][11][12][13]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 value of a compound.[14][15][16][17][18]
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., EAC, MCF-7) in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Signaling Pathways
Based on the hypothetical targets identified, we can propose potential signaling pathways that this compound might modulate.
Bacterial SOS Response Pathway
The prediction of RecA as a target suggests that this compound may interfere with the SOS response, a bacterial DNA damage repair system.[19][20][21][22]
Cancer Cell Proliferation Pathway
The prediction of Topoisomerase II and Tubulin as targets suggests that this compound may inhibit cancer cell proliferation by disrupting DNA replication and mitosis.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico prediction of this compound's biological targets. By employing a combination of reverse docking and pharmacophore modeling, researchers can generate a prioritized list of putative targets for subsequent experimental validation. The detailed protocols for MIC and MTT assays offer a starting point for these validation studies. The elucidation of this compound's molecular targets and its effects on signaling pathways will be instrumental in advancing its potential as a novel therapeutic agent. The workflow and methodologies described herein are broadly applicable to the characterization of other natural products with unassigned mechanisms of action.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 19. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
An In-depth Technical Guide to Griseolutein B: Natural Sources and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolutein B is a phenazine antibiotic with a range of biological activities, including antibacterial, antiparasitic, and anticancer properties. This document provides a comprehensive overview of this compound, focusing on its natural sources, biosynthesis, and known derivatives. Detailed experimental protocols for extraction, isolation, and characterization are provided, along with a summary of its biological activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Introduction
This compound is a yellow crystalline substance belonging to the phenazine class of heterocyclic compounds. First isolated from Streptomyces griseoluteus, it has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as against Rickettsia, Trichomonas vaginalis, and Ehrlichite ascites cancer[1]. The phenazine core of this compound is a common scaffold in a variety of bioactive microbial metabolites. This guide will delve into the technical details of this compound, from its biological origins to its chemical and biological properties.
Natural Sources
The primary known natural source of this compound is the Gram-positive, filamentous bacterium, Streptomyces griseoluteus[1]. The genus Streptomyces is renowned for its prolific production of a wide array of secondary metabolites, including a significant number of clinically important antibiotics. While S. griseoluteus is the most cited producer, other related actinomycetes may also harbor the biosynthetic machinery for this compound or its analogs.
Biosynthesis of this compound
The biosynthesis of this compound proceeds via the shikimic acid pathway, a common route for the formation of aromatic compounds in bacteria and plants. The core phenazine structure is assembled from chorismic acid. While the complete biosynthetic pathway of this compound has not been fully elucidated, the recent characterization of the biosynthetic gene cluster for the related compound, Griseoluteic acid, in S. griseoluteus P510 offers significant insights.
A putative biosynthetic pathway for this compound, based on the biosynthesis of Griseoluteic acid, is proposed below. The initial steps involve the conversion of chorismic acid to phenazine-1,6-dicarboxylic acid (PDC). Subsequently, a series of enzymatic modifications, including decarboxylation, hydroxylation, and glycosylation, are believed to lead to the final structure of this compound.
Derivatives of this compound
Currently, there is a limited body of research focused specifically on the synthesis of this compound derivatives. However, several naturally occurring related compounds have been identified:
-
Griseolutein A: Co-isolated with this compound from S. griseoluteus, it shares a similar phenazine core but differs in its side-chain modification.
-
Griseoluteic Acid: A biosynthetic precursor or shunt product in the this compound pathway, also produced by *S. griseoluteeic acid is a breakdown product of griseolutein A and B.[2]
-
Griseolutein T: A recently identified analog from Streptomyces seoulensis, which is a cyclized isomer of this compound.
The development of synthetic and semi-synthetic derivatives of this compound represents a promising avenue for modulating its biological activity and pharmacokinetic properties.
Experimental Protocols
Fermentation and Production
-
Organism: Streptomyces griseoluteus
-
Medium: A suitable production medium, such as ISP2 broth (Yeast Extract-Malt Extract-Glucose).
-
Culture Conditions: Aerobic fermentation in shake flasks or a bioreactor at 28-30°C for 5-7 days.
Extraction and Isolation
The following protocol is a general procedure for the extraction and isolation of phenazine antibiotics from Streptomyces and can be adapted for this compound.
-
Cell Separation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.
-
Solvent Extraction:
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelial biomass with acetone or methanol, followed by evaporation of the solvent and re-extraction of the aqueous residue with ethyl acetate.
-
-
Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Counter-Current Distribution: This method has been historically used for the purification of Griseolutein A and B.
-
High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient).
-
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₇H₁₆N₂O₆ |
| Molecular Weight | 344.32 g/mol |
| Appearance | Yellow Crystals |
| Melting Point | 220 °C (decomposes) |
| Solubility | Soluble in ethyl acetate and alcohol; insoluble in ether, benzene, and water.[1] |
Spectroscopic Data:
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities:
-
Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria.
-
Antiparasitic Activity: Shows activity against Trichomonas vaginalis.
-
Anticancer Activity: Demonstrates inhibitory effects on Ehrlichite ascites cancer[1].
The precise mechanism of action for this compound has not been fully elucidated. However, like other phenazine antibiotics, it is likely to involve the generation of reactive oxygen species (ROS) through redox cycling, leading to cellular damage and apoptosis. Some phenazines are also known to intercalate with DNA and induce the SOS response in bacteria.
Signaling Pathways
The downstream effects of this compound-induced cellular stress likely involve multiple signaling pathways. In bacteria, the induction of the SOS response pathway is a plausible mechanism. In eukaryotic cells, ROS generation can trigger pathways leading to apoptosis, such as the activation of caspases.
Conclusion and Future Perspectives
This compound is a promising natural product with a range of biological activities that warrant further investigation. Key areas for future research include:
-
Total Synthesis and Derivative Development: The development of a robust synthetic route to this compound would facilitate the generation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: A deeper understanding of its molecular targets and mechanisms of action is crucial for its potential therapeutic development.
-
Biosynthetic Pathway Elucidation: Complete characterization of the this compound biosynthetic gene cluster could enable synthetic biology approaches for the production of novel phenazine compounds.
This technical guide provides a solid foundation of the current knowledge on this compound and aims to stimulate further research into this intriguing natural product.
References
Griseolutein B: A Literature Review for Novel Research Directions
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus, has demonstrated a spectrum of biological activities, including antibacterial and anticancer properties. Despite its potential, the available literature remains limited, presenting a compelling case for further investigation. This technical guide consolidates the current knowledge on this compound and related phenazine compounds, presenting quantitative biological data, detailing key experimental protocols, and visualizing potential mechanisms of action. By highlighting the gaps in the current understanding, this review aims to provide a roadmap for novel research directions to unlock the full therapeutic potential of this compound.
Introduction
This compound is a naturally occurring phenazine antibiotic isolated from the fermentation broth of Streptomyces griseoluteus.[1] Structurally, it belongs to a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Early studies have indicated that this compound exhibits inhibitory effects against a range of pathogens and cancer cells. Specifically, it has shown activity against gram-positive and gram-negative bacteria, as well as against rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer.[1] While these initial findings are promising, a comprehensive understanding of its quantitative bioactivity, mechanism of action, and potential for therapeutic development is lacking. This document serves as a foundational resource for researchers aiming to explore this compound as a lead compound for novel drug discovery.
Quantitative Biological Data
The available quantitative data on the biological activity of this compound and its analogs is limited but encouraging. The following tables summarize the key findings from the literature to facilitate comparison and guide future studies.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Metric | Value | Reference |
| Streptococcus pyogenes | Microdilution | MIC₅₀ | 0.2–0.4 µg/mL | [2] |
| Bacillus anthracis | Microdilution | MIC₅₀ | 0.2–0.4 µg/mL | [2] |
Table 2: Cytotoxic Activity of Griseolutein Analogs
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| Griseolutein T | HeLa-S3 | MTT Assay | IC₅₀ | 1.6 µM | [2] |
Note: Griseolutein T is a structurally similar compound, and its activity is included as a relevant proxy for the potential of this compound.
Key Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and extension of scientific findings. The following sections outline the standard protocols for the key assays used to evaluate the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: this compound is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
MTT Assay for Cytotoxicity
The cytotoxic effect of this compound on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing Workflows and Potential Mechanisms
To better understand the context of this compound research and its potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.
Novel Research Directions
The existing literature on this compound provides a foundation for further exploration, with several key areas ripe for novel research.
-
Comprehensive Bioactivity Profiling:
-
Expanded Antimicrobial Spectrum: The initial findings against gram-positive bacteria should be expanded to a broader panel, including multidrug-resistant strains (e.g., MRSA, VRE) and gram-negative pathogens of clinical significance.
-
Antifungal and Antiviral Screening: Given the activities of other natural products, screening this compound for antifungal and antiviral efficacy is a logical next step.
-
Diverse Cancer Cell Line Panel: The preliminary anticancer activity should be systematically evaluated against a wide range of human cancer cell lines (e.g., breast, lung, colon, prostate) to identify potential tissue-specific sensitivities.
-
-
Elucidation of Mechanism of Action:
-
Target Identification: The molecular target(s) of this compound remain unknown. Affinity chromatography, proteomics, and computational docking studies could be employed to identify its binding partners.
-
Signaling Pathway Analysis: Based on the activities of similar compounds, investigating the impact of this compound on key cancer-related signaling pathways such as PI3K/Akt, Wnt/β-catenin, and MAPK is a high-priority research direction.[3] The role of this compound in inducing reactive oxygen species (ROS) and subsequent apoptosis should also be explored.
-
DNA Interaction: As a phenazine, this compound may exert its effects by intercalating with DNA or inhibiting DNA replication enzymes. This potential mechanism warrants investigation through techniques like DNA binding assays and topoisomerase inhibition assays.
-
-
Medicinal Chemistry and Drug Development:
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs and derivatives can help to identify the key functional groups responsible for its biological activity. This knowledge can guide the design of more potent and selective compounds.
-
Pharmacokinetic Profiling: The solubility, stability, and metabolic profile of this compound are critical parameters for its development as a drug. Early in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies are necessary.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing antibiotics or chemotherapeutic agents could reveal novel combination therapies that enhance efficacy and overcome drug resistance.
-
Conclusion
This compound represents an under-investigated natural product with demonstrated potential as an antibacterial and anticancer agent. The current body of knowledge, while limited, provides a compelling rationale for a renewed and systematic research effort. By pursuing the proposed research directions—comprehensive bioactivity profiling, detailed mechanistic elucidation, and strategic medicinal chemistry—the scientific community can unlock the therapeutic promise of this compound and pave the way for the development of novel pharmaceuticals.
References
- 1. Antibacterial activity of griseofulvin analogues as an example of drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Griseolutein B Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseolutein B is a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus.[] Like other phenazine compounds, it has garnered interest for its potential antimicrobial properties. Early studies have indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.[] Furthermore, its activity spectrum is reported to extend to rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer cells.[] This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound to determine its in vitro efficacy against a variety of microorganisms. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Antimicrobial Activity of Griseolutein Analogs
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the public domain, the following table summarizes the MIC values for the closely related compound, Griseolutein T, against several clinically significant multidrug-resistant Gram-positive bacteria. This data can serve as a valuable reference point for initial experimental design.
| Microorganism | Strain Type | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 30 | 1.6 | 3.1 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 27 | 3.1 | 6.3 |
| Clostridioides difficile | - | 17 | 0.8 | 1.6 |
Data derived from studies on Griseolutein T and should be considered representative for the compound class. Further testing is required to establish the specific activity of this compound.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound. The primary recommended method is broth microdilution, which allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
Appropriate broth medium for other microorganisms (e.g., RPMI-1640 for fungi)
-
Bacterial or fungal inoculum
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Plate reader (optional)
-
Positive control (growth control, no antibiotic)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.
-
Further dilute the stock solution in the appropriate broth medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells, resulting in the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh and twelfth columns will serve as controls.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 10 µL of the standardized inoculum to each well (except the negative control wells).
-
The final volume in each well will be approximately 110 µL.
-
-
Controls:
-
Growth Control (Positive Control): Wells containing broth and inoculum but no this compound.
-
Sterility Control (Negative Control): Wells containing broth only.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for other microorganisms.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.
-
Protocol 2: Agar Disk Diffusion Method (Qualitative)
This method provides a qualitative assessment of the susceptibility of a microorganism to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound of a known concentration.
-
Impregnate sterile filter paper disks with a specific amount of the this compound solution and allow them to dry.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The size of the zone of inhibition is indicative of the susceptibility of the microorganism to this compound. Interpretation requires the establishment of standardized zone diameter breakpoints.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Signaling Pathway (Hypothesized Mechanism of Action)
The precise mechanism of action for this compound has not been fully elucidated. However, phenazine antibiotics are known to interfere with cellular respiration and generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
Caption: Hypothesized Mechanism of Action for Phenazine Antibiotics.
References
Application Note: Broth Microdilution Assay for Determining the Antibacterial Activity of Griseolutein B
Audience: Researchers, scientists, and drug development professionals.
Principle
The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This application note provides a detailed protocol for assessing the antibacterial activity of Griseolutein B, a natural product derived from Streptomyces griseoluteus, which is known to exhibit activity against both Gram-positive and Gram-negative bacteria.[] The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][5]
The assay involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate.[6] Each well is then inoculated with a standardized suspension of the test bacterium.[7] After incubation, the plates are visually inspected for microbial growth. The well with the lowest concentration of this compound showing no visible growth is recorded as the MIC.[8] This method is crucial for screening new antimicrobial compounds and is valued for its efficiency, reproducibility, and low reagent consumption.[9][10]
Data Presentation: Illustrative MIC of this compound
The following table presents illustrative MIC values for this compound against common bacterial strains. These values are provided as examples to demonstrate the expected data output from the assay. Actual MICs must be determined experimentally.
| Bacterial Strain | Gram Stain | ATCC Number | Example MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 25923 | 8 |
| Bacillus subtilis | Gram-Positive | 6633 | 4 |
| Escherichia coli | Gram-Negative | 25922 | 16 |
| Pseudomonas aeruginosa | Gram-Negative | 27853 | 32 |
Experimental Protocols
This section details the step-by-step methodology for performing the broth microdilution assay with this compound.
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well, U-bottom microtiter plates
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel and single-channel pipettes
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35 ± 2°C)
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Resazurin sodium salt (optional, for growth indication)
-
This compound is poorly soluble in water but soluble in solvents like alcohol or ethyl acetate.[] Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare an intermediate solution by diluting the stock solution in sterile CAMHB to twice the highest desired final concentration (e.g., 256 µg/mL). The final concentration of DMSO in the test wells should not exceed 1-2.5%, as higher concentrations can inhibit bacterial growth.[11]
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2] A common intermediate dilution is 1:150 in CAMHB, from which 50 µL will be added to the wells.
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the intermediate this compound solution (2x the highest test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. After mixing well 10, discard the final 50 µL.
-
Well 11 will serve as the growth control (no this compound). Well 12 will serve as the sterility control (no bacteria).
-
Using a multichannel pipette, inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum (prepared in step 3.3). Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 100 µL.
-
Include a solvent control by running a parallel dilution series with the highest concentration of DMSO used, but without this compound, to ensure the solvent itself is not inhibiting growth.
-
Cover the plate with a lid or sterile film and incubate at 35 ± 2°C for 18-24 hours in ambient air.[8]
-
Following incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well. A reading mirror can aid visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[3][8]
-
Compare the growth in test wells to the growth control (well 11), which should be turbid, and the sterility control (well 12), which should be clear.
-
(Optional) If using a growth indicator like Resazurin, add 10 µL to each well and incubate for an additional 2-4 hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where the original color persists.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the conceptual framework of the assay.
Caption: Experimental workflow for the broth microdilution assay.
Caption: Conceptual hierarchy of antimicrobial susceptibility testing.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. mdpi.com [mdpi.com]
- 3. idexx.dk [idexx.dk]
- 5. journals.asm.org [journals.asm.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: In Vitro Evaluation of Griseolutein B Against Multidrug-Resistant Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global public health.[1][2] The development of novel antibiotics with unique mechanisms of action is crucial to combat this challenge.[1] Griseolutein B, a phenazine antibiotic, represents a potential candidate for further investigation. This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against MDR bacteria, along with data presentation guidelines and visualizations of experimental workflows and potential mechanisms of action. While specific data for this compound is limited, data from the closely related compound Griseolutein T is presented as a reference.[1]
Data Presentation
Quantitative data from in vitro antimicrobial susceptibility testing is crucial for evaluating the potential of a new compound. The following table summarizes the Minimum Inhibitory Concentration (MIC50) values for Griseolutein T, a related compound, against various clinical isolates of multidrug-resistant bacteria.[1]
Table 1: MIC50 Values of Griseolutein T and Comparator Antibiotics Against Multidrug-Resistant Bacteria [1]
| Organism (No. of Isolates) | Griseolutein T (µg/mL) | Vancomycin (µg/mL) | Fidaxomicin (µg/mL) | Tigecycline (µg/mL) | Metronidazole (µg/mL) |
| Staphylococcus aureus (MSSA) (30) | 2 | 1 | - | 0.25 | - |
| Staphylococcus aureus (MRSA) (30) | 2 | 1 | - | 0.25 | - |
| Vancomycin-resistant Enterococci (VRE) (27) | 4 | >128 | - | 0.125 | - |
| Clostridioides difficile (17) | 0.06 | 0.5 | 0.03 | - | 0.25 |
Data extracted from a study on Griseolutein T, a closely related analog of this compound.[1]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible in vitro evaluation of new antimicrobial agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][3]
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium
-
Bacterial strains (MDR clinical isolates and reference strains)
-
Positive control antibiotics (e.g., vancomycin, linezolid)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of this compound in the 96-well plates containing MHB to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight. Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Controls: Include wells for a positive control (bacteria with no antibiotic), a negative control (broth only), and control antibiotics.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[3]
Protocol 2: Time-Kill Assay
This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial strains
-
MHB or other appropriate broth
-
Sterile culture tubes
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Preparation: Prepare tubes containing MHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Protocol 3: Mechanism of Action - SOS Response Assay
Based on the finding that a related phenazine antibiotic, D-alanylgriseoluteic acid, induces the SOS response in E. coli, this protocol can be used to investigate if this compound has a similar DNA-damaging effect.[4]
Materials:
-
Reporter bacterial strain (e.g., E. coli carrying a plasmid with an SOS-responsive promoter fused to a reporter gene like lacZ or lux)
-
This compound
-
Positive control (e.g., mitomycin C, a known DNA-damaging agent)
-
Luria-Bertani (LB) broth or other suitable medium
-
Reagents for detecting the reporter gene product (e.g., ONPG for β-galactosidase assay or a luminometer for luciferase assay)
Procedure:
-
Bacterial Culture: Grow the reporter strain to the mid-logarithmic phase.
-
Exposure to this compound: Aliquot the bacterial culture into a 96-well plate or tubes and add different concentrations of this compound. Include a positive control and an untreated control.
-
Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) to allow for the induction of the SOS response and expression of the reporter gene.
-
Reporter Gene Assay: Measure the activity of the reporter gene product according to the specific assay protocol (e.g., by adding ONPG and measuring absorbance for a lacZ reporter).
-
Data Analysis: Compare the reporter gene activity in the this compound-treated samples to the untreated and positive controls. A significant increase in reporter activity suggests induction of the SOS response.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action for this compound via SOS pathway induction.
References
- 1. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Griseolutein B in Biological Matrices using HPLC-MS
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the quantification of Griseolutein B in biological matrices. This compound, a phenazine antibiotic produced by Streptomyces griseoluteus, has demonstrated antibacterial and antitumor activities.[] This method is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers and scientists.
Introduction
This compound is a bioactive compound with a molecular formula of C17H16N2O6 and a molecular weight of 344.32 g/mol .[] Its therapeutic potential necessitates a reliable analytical method for accurate quantification in complex biological samples. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers high selectivity and sensitivity, making it the ideal technique for this purpose. This application note provides a detailed protocol for the development and validation of an HPLC-MS method for this compound quantification. The methodology is based on established principles for the analysis of similar compounds, such as griseofulvin and other phenazine antibiotics.[2][3][4][5]
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[2][5][6]
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
Ion Transitions for MRM (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 345.1 | [To be determined empirically] | [To be determined empirically] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values for the precursor and product ions for this compound and the internal standard need to be determined by direct infusion and MS/MS experiments.
Data Presentation
Table 1: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.061 | 101.2 | 3.5 |
| 10 | 0.125 | 99.8 | 2.8 |
| 50 | 0.630 | 100.5 | 1.9 |
| 100 | 1.248 | 99.1 | 1.5 |
| 500 | 6.255 | 100.9 | 1.1 |
| 1000 | 12.510 | 99.5 | 0.8 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85% - 115% (90% - 110% for LLOQ) |
| Precision (Intra- and Inter-day) | < 15% RSD (< 20% for LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Within acceptable limits (e.g., 85% - 115%) |
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of method parameters and outputs.
Conclusion
The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions ensure accurate and reproducible results. This method is suitable for a wide range of applications in drug development and research, facilitating further investigation into the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 2. Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine production promotes antibiotic tolerance and metabolic heterogeneity in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of phenazines in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC method to determine griseofulvin in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
Preparation of Griseolutein B Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of Griseolutein B stock solutions for use in cell culture experiments. This compound is a yellow crystalline compound produced by Streptomyces griseoluteus.[1] It has demonstrated activity against both Gram-positive and Gram-negative bacteria and has also been shown to inhibit the growth of rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer cells.[1][]
Application Notes
This compound is a lipophilic compound, meaning it is soluble in organic solvents but insoluble in water.[1] This property necessitates the use of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution that can then be diluted to the desired final concentration in cell culture media. It is crucial to minimize the final concentration of the organic solvent in the cell culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended for most cell lines.[3]
Storage and Stability:
Proper storage of this compound, both in its powdered form and in solution, is critical to maintain its biological activity. The following storage conditions are recommended[3]:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| DMSO Solution | 4°C | 2 weeks |
| DMSO Solution | -80°C | 6 months |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes before freezing.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro studies and can be easily diluted to a wide range of working concentrations.
Materials:
-
This compound (powder) (Molecular Weight: 344.32 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 344.32 g/mol x 1000 mg/g
-
Mass = 3.44 mg of this compound
-
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.44 mg of this compound powder and add it to the microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be a clear, yellow liquid.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[3]
-
Experimental Workflow for Preparing Working Solutions
The following diagram illustrates the workflow for preparing working solutions of this compound from the 10 mM DMSO stock solution for use in cell culture experiments.
Caption: Workflow for this compound Stock and Working Solution Preparation.
Hypothetical Signaling Pathway for Anticancer Activity
While the precise mechanism of action for this compound's anticancer activity is not yet fully elucidated, many anticancer compounds exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the mechanism of action of a novel anticancer compound like this compound.
Caption: Hypothetical Signaling Pathway for Anticancer Drug Action.
References
Application Notes and Protocols for Griseolutein B Stability Testing in Different Buffer Systems
Topic: Griseolutein B Stability Testing in Different Buffer Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for evaluating the stability of this compound, a phenazine antibiotic with known activity against Gram-positive and Gram-negative bacteria, across a range of pH conditions using common pharmaceutical buffer systems.[1][][] The protocols outlined herein are essential for pre-formulation studies and the development of stable pharmaceutical dosage forms containing this compound. The application note includes detailed experimental procedures, data presentation guidelines, and visual representations of the workflow and a related signaling pathway.
Introduction
This compound is a natural product produced by Streptomyces griseoluteus that exhibits promising antibacterial properties.[][] Understanding its chemical stability is a critical step in the drug development process to ensure its efficacy, safety, and shelf-life. The pH of the formulation vehicle can significantly impact the stability of a drug molecule. Therefore, this study aims to investigate the stability of this compound in various buffer systems that mimic physiological and pharmaceutical conditions. Common buffer systems used in pharmaceutical formulations include phosphate, acetate, and citrate buffers, which help maintain a stable pH.[4][5][6] This application note provides a standardized protocol for assessing the degradation of this compound over time at different pH values and temperatures.
Materials and Reagents
-
This compound (analytical standard)
-
Sodium Phosphate (monobasic and dibasic)
-
Citric Acid
-
Sodium Citrate
-
Acetic Acid
-
Sodium Acetate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
pH meter
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Incubators/stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Autosampler vials
Experimental Protocols
A crucial factor in stabilizing pharmaceutical products is determining the optimal pH and buffer system.[5][7]
-
Phosphate Buffer (pH 5.8, 7.4, 8.0):
-
Prepare 0.1 M solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).
-
To prepare a phosphate buffer of a specific pH, mix the monobasic and dibasic solutions in appropriate ratios. For example, for pH 7.4, a common physiological pH, a specific ratio will be used.[6][7][8]
-
Adjust the final pH using 0.1 M HCl or 0.1 M NaOH as needed.
-
Bring the final volume to the desired amount with deionized water.
-
-
Citrate Buffer (pH 3.0, 4.0, 5.0):
-
Prepare 0.1 M solutions of citric acid and sodium citrate.
-
Mix the solutions in the required proportions to achieve the target pH. Citric acid is a trivalent buffer offering a wide buffering range.[5]
-
Verify and adjust the pH using 0.1 M HCl or 0.1 M NaOH.
-
Complete to the final volume with deionized water.
-
-
Acetate Buffer (pH 4.0, 5.0):
-
Prepare 0.1 M solutions of acetic acid and sodium acetate. This system is effective for achieving a buffer around pH 4.75.[8]
-
Combine the solutions to obtain the desired pH.
-
Adjust the pH with 0.1 M HCl or 0.1 M NaOH if necessary.
-
Fill to the final volume with deionized water.
-
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL. Based on handling information for similar compounds, solutions should be prepared fresh.[1]
-
For each buffer system, dilute the this compound stock solution to a final concentration of 100 µg/mL.
-
Transfer aliquots of each sample into appropriately labeled autosampler vials for each time point and storage condition.
Stability testing should be conducted under conditions that simulate storage and handling.[9][10][11]
-
Storage Temperatures:
-
Refrigerated: 4°C ± 2°C
-
Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points:
Chromatographic methods like HPLC are essential for separating, identifying, and quantifying degradation products.[14]
-
HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is recommended.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of natural products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.
-
Injection Volume: 10 µL
-
Method Validation: The analytical method should be validated for linearity, precision, accuracy, and specificity as per ICH guidelines.[15]
-
At each time point, retrieve the samples from the respective storage conditions.
-
Analyze the samples by HPLC.
-
The percentage of this compound remaining at each time point will be calculated using the following formula:
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Identify and quantify any degradation products. The appearance of new peaks in the chromatogram may indicate degradation.
Data Presentation
The quantitative data from the stability study should be summarized in clear, well-structured tables for easy comparison.
Table 1: Stability of this compound in Different Buffer Systems at 4°C
| Buffer System | pH | Time 0 (% Remaining) | 24h (% Remaining) | 48h (% Remaining) | 72h (% Remaining) | 1 week (% Remaining) | 2 weeks (% Remaining) | 4 weeks (% Remaining) |
| Citrate | 3.0 | 100 | ||||||
| Citrate | 4.0 | 100 | ||||||
| Citrate | 5.0 | 100 | ||||||
| Acetate | 4.0 | 100 | ||||||
| Acetate | 5.0 | 100 | ||||||
| Phosphate | 5.8 | 100 | ||||||
| Phosphate | 7.4 | 100 | ||||||
| Phosphate | 8.0 | 100 |
Table 2: Stability of this compound in Different Buffer Systems at 25°C
| Buffer System | pH | Time 0 (% Remaining) | 24h (% Remaining) | 48h (% Remaining) | 72h (% Remaining) | 1 week (% Remaining) | 2 weeks (% Remaining) | 4 weeks (% Remaining) |
| Citrate | 3.0 | 100 | ||||||
| Citrate | 4.0 | 100 | ||||||
| Citrate | 5.0 | 100 | ||||||
| Acetate | 4.0 | 100 | ||||||
| Acetate | 5.0 | 100 | ||||||
| Phosphate | 5.8 | 100 | ||||||
| Phosphate | 7.4 | 100 | ||||||
| Phosphate | 8.0 | 100 |
Table 3: Stability of this compound in Different Buffer Systems at 40°C (Accelerated Stability)
| Buffer System | pH | Time 0 (% Remaining) | 24h (% Remaining) | 48h (% Remaining) | 72h (% Remaining) | 1 week (% Remaining) | 2 weeks (% Remaining) | 4 weeks (% Remaining) |
| Citrate | 3.0 | 100 | ||||||
| Citrate | 4.0 | 100 | ||||||
| Citrate | 5.0 | 100 | ||||||
| Acetate | 4.0 | 100 | ||||||
| Acetate | 5.0 | 100 | ||||||
| Phosphate | 5.8 | 100 | ||||||
| Phosphate | 7.4 | 100 | ||||||
| Phosphate | 8.0 | 100 |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. This compound|2072-68-6|COA [dcchemicals.com]
- 4. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 7. iajps.com [iajps.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. scribd.com [scribd.com]
- 10. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ijmr.net.in [ijmr.net.in]
- 15. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Griseolutein B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Griseolutein B in high-throughput screening (HTS) assays. This compound, a phenazine antibiotic produced by Streptomyces griseoluteus, has demonstrated a range of biological activities, including antibacterial, antiparasitic, and anticancer effects[]. The following protocols are designed to enable the efficient screening and characterization of this compound and its analogs to identify novel therapeutic leads.
Introduction to this compound in Drug Discovery
This compound belongs to the phenazine class of heterocyclic compounds, many of which are known for their redox activity and broad biological effects. Its reported activities against gram-positive and gram-negative bacteria, Rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer cells make it an attractive starting point for drug discovery campaigns[]. High-throughput screening provides a robust methodology to explore the full therapeutic potential of this compound by testing it against diverse biological targets and in various disease models.
High-Throughput Screening Assays
The following are detailed protocols for HTS assays relevant to the known biological activities of this compound. These protocols are designed for automation and miniaturization in 96- or 384-well formats.
Antibacterial Susceptibility HTS Assay
This assay is designed to screen for the antibacterial activity of this compound against a panel of pathogenic bacteria. A broth microdilution method is adapted for HTS to determine the minimum inhibitory concentration (MIC).
Experimental Protocol:
-
Bacterial Culture Preparation: Inoculate a starter culture of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Create a serial dilution series of this compound in the assay plates.
-
Assay Plate Preparation: Using an automated liquid handler, dispense the diluted bacterial culture into 96- or 384-well microtiter plates containing the this compound serial dilutions. Include positive controls (bacteria with a known antibiotic) and negative controls (bacteria with DMSO vehicle).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth. Alternatively, a viability indicator dye such as resazurin can be added, and fluorescence can be measured.
-
Data Analysis: Determine the MIC, which is the lowest concentration of this compound that inhibits visible bacterial growth.
Experimental Workflow for Antibacterial HTS
Caption: Workflow for the antibacterial high-throughput screening assay.
Antiproliferative HTS Assay for Cancer Cell Lines
This assay evaluates the cytotoxic or cytostatic effects of this compound on various cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable method for this purpose, as it measures total protein content, which is proportional to cell number.
Experimental Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in their recommended growth medium.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cell plates. Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Data Acquisition: Wash away the unbound dye with 1% acetic acid and allow the plates to dry. Solubilize the bound dye with a Tris-base solution and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow for Antiproliferative HTS
Caption: Workflow for the antiproliferative high-throughput screening assay.
Data Presentation
Quantitative data from HTS assays should be organized for clear comparison.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | MIC50 (µg/mL) |
| Staphylococcus aureus | 1.56 |
| Bacillus subtilis | 0.78 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | >50 |
Table 2: Hypothetical Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 8.2 |
| HCT116 (Colon Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.1 |
| HeLa (Cervical Cancer) | 9.8 |
Potential Signaling Pathways for Investigation
Based on the activities of other phenazine compounds, this compound may exert its effects through various signaling pathways. Further investigation into these pathways can elucidate its mechanism of action.
Potential Signaling Pathway Interactions of this compound
Caption: Potential signaling pathways modulated by this compound.
These application notes and protocols provide a foundational framework for the high-throughput screening of this compound. Adaptation and optimization of these protocols may be necessary depending on the specific research objectives and available instrumentation.
References
Application Notes and Protocols: Investigating the Mode of Action of Griseolutein B in Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[] Understanding the precise mechanism by which this compound exerts its bactericidal or bacteriostatic effects is crucial for its potential development as a therapeutic agent. Phenazine compounds are known to act as redox-active molecules, suggesting that this compound's mode of action may involve the generation of reactive oxygen species (ROS), leading to widespread cellular damage. A structurally related compound, D-alanylgriseoluteic acid, has been shown to induce the SOS response in Escherichia coli, a hallmark of DNA damage.[2]
These application notes provide a comprehensive framework and detailed protocols for elucidating the mode of action of this compound in bacterial cells. The proposed experiments are designed to test the central hypothesis that this compound's antibacterial activity is mediated through redox cycling and the subsequent disruption of key cellular processes.
Hypothesized Mode of Action
The proposed primary mode of action for this compound involves its ability to undergo redox cycling within the bacterial cell. In this process, this compound is reduced by cellular reductases, and the reduced form then reacts with molecular oxygen to generate superoxide radicals (O₂⁻). These radicals can be further converted to other highly toxic reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The accumulation of ROS leads to oxidative stress, causing damage to essential macromolecules, including DNA, proteins, and lipids in the cell membrane. This cascade of events is expected to disrupt cellular respiration, compromise membrane integrity, and ultimately lead to bacterial cell death.
Key Experiments and Data Presentation
To investigate the proposed mode of action, a series of key experiments are outlined below. The quantitative data expected from these experiments are summarized in the following tables.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | 16 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 4 | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 | >64 |
Table 2: Time-Kill Kinetics of this compound against S. aureus and E. coli
| Treatment | Time (hours) | S. aureus Log₁₀ CFU/mL | E. coli Log₁₀ CFU/mL |
| Control (No Drug) | 0 | 6.0 | 6.0 |
| 2 | 6.8 | 6.9 | |
| 4 | 7.5 | 7.8 | |
| 8 | 8.2 | 8.5 | |
| 24 | 8.9 | 9.1 | |
| This compound (4x MIC) | 0 | 6.0 | 6.0 |
| 2 | 4.5 | 5.2 | |
| 4 | 3.1 | 4.0 | |
| 8 | <2.0 | 2.8 | |
| 24 | <2.0 | <2.0 |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production and Membrane Integrity
| Bacterial Strain | Treatment (1x MIC) | Mean Fluorescence Intensity (ROS) | % Propidium Iodide Positive Cells |
| S. aureus | Control | 150 | 2% |
| This compound | 1250 | 35% | |
| E. coli | Control | 210 | 3% |
| This compound | 1890 | 42% |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).[3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures in logarithmic growth phase, adjusted to 5 x 10⁵ CFU/mL
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Plate reader (600 nm)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial suspension to each well.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that shows no visible turbidity.
-
For MBC determination, take 10 µL from each well that shows no growth and plate it onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
MHB
-
Shaking incubator (37°C)
-
Spectrophotometer (600 nm)
-
MHA plates
-
Sterile saline solution for dilutions
Procedure:
-
Inoculate flasks containing MHB with the bacterial culture to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Add this compound at a concentration of 4x MIC to the test flasks. Include a drug-free control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot Log₁₀ CFU/mL versus time.
Protocol 3: Assessment of Cell Membrane Integrity using Propidium Iodide
This protocol uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane damage.
Materials:
-
Bacterial culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Treat the cells with this compound at 1x MIC for a specified time (e.g., 2 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS and add PI to a final concentration of 1 µg/mL.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of PI-positive (damaged) cells.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Bacterial culture
-
This compound
-
PBS
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing 10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C to allow the probe to enter the cells.
-
Wash the cells to remove excess probe and resuspend in fresh PBS.
-
Treat the cells with this compound at 1x MIC.
-
Measure the fluorescence (excitation ~485 nm, emission ~525 nm) at various time points. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: Overall experimental workflow for investigating the mode of action of this compound.
Caption: Hypothesized mode of action pathway for this compound in bacterial cells.
References
- 2. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Griseolutein B in Biofilm Eradication
Disclaimer: The following application notes and protocols are a hypothetical framework for the investigation of Griseolutein B as a biofilm eradication agent. To date, there is a lack of specific published research on this application. The data presented is illustrative and intended to guide potential research endeavors.
Introduction
This compound is a phenazine antibiotic produced by Streptomyces griseoluteus.[][2] It is known to possess activity against both Gram-positive and Gram-negative bacteria.[][2] Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. The development of novel anti-biofilm agents is a critical area of research. This document outlines a series of detailed protocols to investigate the potential of this compound as an agent for the inhibition and eradication of bacterial biofilms.
Hypothetical Quantitative Data on this compound Anti-Biofilm Activity
The following table summarizes hypothetical data for the anti-biofilm activity of this compound against two common biofilm-forming pathogens, Pseudomonas aeruginosa and Staphylococcus aureus. This data is for illustrative purposes to provide a target for the experimental protocols outlined below.
| Parameter | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 25923) |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | 16 | 8 |
| Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | 32 | 16 |
| Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) | 128 | 64 |
Definitions:
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBIC₅₀: The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm by 50%.
-
MBEC₅₀: The lowest concentration of an antimicrobial agent required to eradicate 50% of a pre-formed biofilm.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the planktonic growth of bacteria.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Bacterial culture (logarithmic growth phase)
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm (OD₆₀₀).
Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol assesses the ability of this compound to prevent biofilm formation using the crystal violet staining method.[3][4]
Materials:
-
This compound stock solution
-
96-well flat-bottomed microtiter plates
-
Bacterial culture
-
Growth medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Add the bacterial inoculum (adjusted to ~1 x 10⁷ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow biofilm formation.
-
Carefully discard the planktonic culture and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air dry the plate and stain the biofilms by adding 150 µL of 0.1% crystal violet to each well for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells with water.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a plate reader. The MBIC₅₀ is the concentration that shows a 50% reduction in absorbance compared to the untreated control.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol evaluates the concentration of this compound required to eradicate a pre-formed biofilm.[5][6][7]
Materials:
-
Same as for the MBIC assay.
Procedure:
-
Grow biofilms in a 96-well plate for 24-48 hours as described in the MBIC protocol (steps 2 and 3, without the addition of this compound).
-
After biofilm formation, discard the supernatant and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method as described in the MBIC protocol (steps 4-8).
-
The MBEC₅₀ is the concentration that results in a 50% reduction in the biomass of the pre-formed biofilm.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel anti-biofilm compound like this compound.
Caption: Experimental workflow for evaluating this compound's anti-biofilm potential.
Hypothetical Signaling Pathway: Quorum Sensing Inhibition
The following diagram depicts a hypothetical mechanism where this compound interferes with the Las quorum sensing system in P. aeruginosa, a common target for anti-biofilm agents.
Caption: Hypothetical inhibition of the LasR receptor by this compound.
References
- 2. This compound|2072-68-6|COA [dcchemicals.com]
- 3. Crystal violet assay [bio-protocol.org]
- 4. static.igem.org [static.igem.org]
- 5. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 6. hielscher.com [hielscher.com]
- 7. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Flow Cytometry Analysis of Griseolutein B-Treated Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus, has demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[] Understanding the mechanism of action of novel antimicrobial compounds is crucial for their development as therapeutic agents. Flow cytometry is a powerful high-throughput technique that enables the rapid, quantitative, and multi-parametric analysis of individual cells in a population. This document provides detailed application notes and protocols for the use of flow cytometry to elucidate the effects of this compound on bacteria, focusing on key indicators of cell health: viability, membrane potential, and the generation of reactive oxygen species (ROS).
The primary mechanism of action of this compound and related phenazine antibiotics is believed to involve the inhibition of DNA synthesis and the generation of intracellular reactive oxygen species (ROS) through redox cycling.[2][3][4] Phenazines can accept electrons from cellular reductants and transfer them to molecular oxygen, leading to the formation of superoxide radicals and other ROS, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data representing the effects of this compound on a bacterial population (e.g., Escherichia coli) as measured by flow cytometry. This data is based on the known antibacterial mechanisms of phenazine antibiotics and serves as an example of expected outcomes.
Table 1: Bacterial Viability Assessment
| Treatment | Concentration (µg/mL) | % Live Cells (SYTO 9 Positive) | % Dead Cells (Propidium Iodide Positive) |
| Untreated Control | 0 | 95.2 ± 2.1 | 4.8 ± 0.5 |
| This compound | 1 (MIC) | 45.7 ± 3.5 | 54.3 ± 3.2 |
| This compound | 2 (2x MIC) | 15.3 ± 2.8 | 84.7 ± 2.5 |
| This compound | 4 (4x MIC) | 2.1 ± 0.9 | 97.9 ± 1.1 |
| Heat-Killed Control | N/A | 1.5 ± 0.3 | 98.5 ± 0.8 |
Table 2: Bacterial Membrane Potential Analysis
| Treatment | Concentration (µg/mL) | % Cells with High Membrane Potential | % Cells with Depolarized Membrane |
| Untreated Control | 0 | 92.8 ± 3.3 | 7.2 ± 1.1 |
| This compound | 1 (MIC) | 60.1 ± 4.2 | 39.9 ± 4.5 |
| This compound | 2 (2x MIC) | 35.6 ± 3.9 | 64.4 ± 3.7 |
| This compound | 4 (4x MIC) | 10.4 ± 2.5 | 89.6 ± 2.8 |
| CCCP (Positive Control) | 5 µM | 5.2 ± 1.8 | 94.8 ± 2.0 |
Table 3: Intracellular Reactive Oxygen Species (ROS) Measurement
| Treatment | Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of DCF | % ROS Positive Cells |
| Untreated Control | 0 | 150 ± 25 | 3.5 ± 0.8 |
| This compound | 1 (MIC) | 850 ± 75 | 48.2 ± 5.1 |
| This compound | 2 (2x MIC) | 1500 ± 120 | 75.6 ± 6.3 |
| This compound | 4 (4x MIC) | 2800 ± 210 | 92.1 ± 4.9 |
| Menadione (Positive Control) | 100 µM | 3200 ± 250 | 95.3 ± 3.5 |
Experimental Protocols
1. Protocol for Bacterial Viability Assessment
This protocol utilizes a dual-staining approach with SYTO 9 and Propidium Iodide (PI) to differentiate between live and dead bacteria based on membrane integrity.
-
Materials:
-
This compound
-
Bacterial culture (e.g., E. coli) in logarithmic growth phase
-
Phosphate-buffered saline (PBS), sterile
-
SYTO 9/Propidium Iodide viability kit
-
Flow cytometer
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in bacterial growth medium.
-
Inoculate the bacterial culture into fresh medium containing different concentrations of this compound (e.g., 0, 1x MIC, 2x MIC, 4x MIC). Include an untreated control and a positive control (e.g., heat-killed bacteria).
-
Incubate the cultures under appropriate conditions for a predetermined time (e.g., 2-4 hours).
-
Harvest 1 mL of each bacterial suspension by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the bacterial pellets once with sterile PBS and resuspend in 1 mL of PBS.
-
Prepare the SYTO 9 and PI staining solution according to the manufacturer's instructions.
-
Add the staining solution to each bacterial suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation. Collect green fluorescence (SYTO 9) at ~530 nm and red fluorescence (PI) at ~617 nm.
-
Gate the bacterial population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Quantify the percentage of live (green fluorescent) and dead (red fluorescent) cells.
-
2. Protocol for Bacterial Membrane Potential Analysis
This protocol uses a ratiometric fluorescent dye, such as DiOC2(3), to assess changes in bacterial membrane potential.
-
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
PBS, sterile
-
DiOC2(3) membrane potential dye
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Flow cytometer
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare and treat bacterial cultures with this compound as described in the viability protocol. Include an untreated control and a positive control treated with CCCP (e.g., 5 µM).
-
Harvest and wash the bacterial cells as described previously.
-
Resuspend the bacterial pellets in 1 mL of PBS.
-
Add DiOC2(3) to each sample at a final concentration of ~30 µM.
-
Incubate the samples in the dark at room temperature for 5-10 minutes.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect both green (~530 nm) and red (~610 nm) fluorescence. In healthy, polarized cells, the dye aggregates and fluoresces red, while in depolarized cells, it remains as monomers and fluoresces green.
-
Determine the ratio of red to green fluorescence to quantify changes in membrane potential.
-
3. Protocol for Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol employs a cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation by intracellular ROS.
-
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
PBS, sterile
-
H2DCFDA dye
-
Menadione or hydrogen peroxide as a positive control for ROS induction
-
Flow cytometer
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare and treat bacterial cultures with this compound as described in the previous protocols. Include an untreated control and a positive control treated with a ROS inducer (e.g., 100 µM menadione).
-
Harvest and wash the bacterial cells.
-
Resuspend the bacterial pellets in 1 mL of PBS.
-
Load the cells with H2DCFDA by adding it to a final concentration of ~10 µM.
-
Incubate the samples in the dark at 37°C for 30-60 minutes.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect green fluorescence (~530 nm) from the oxidized product, dichlorofluorescein (DCF).
-
Quantify the mean fluorescence intensity (MFI) and the percentage of ROS-positive cells.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway of this compound.
Caption: Logical relationship of this compound's effects.
References
- 2. Inhibition of DNA synthesis by griseolutein in Escherichia coli through a possible interaction at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
Unlocking the Genetic Blueprint of Griseolutein B: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the intricate biosynthetic pathways of microbial secondary metabolites offer a treasure trove of possibilities. Griseolutein B, a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus, has demonstrated notable biological activities. A comprehensive understanding of its genetic underpinnings is paramount for harnessing its full potential through metabolic engineering and drug development. These detailed application notes and protocols provide researchers, scientists, and drug development professionals with a foundational guide to exploring the genetic basis of this compound biosynthesis.
Introduction to this compound and its Biosynthesis
This compound is a member of the phenazine family of nitrogen-containing heterocyclic compounds, many of which exhibit antibiotic, antitumor, and antiviral properties. Produced by Streptomyces griseoluteus, this compound's biological activity is intrinsically linked to its unique chemical structure.[1][2] The biosynthesis of such complex natural products is orchestrated by a dedicated set of genes, typically clustered together on the microbial chromosome, known as a biosynthetic gene cluster (BGC).
Recent studies on the closely related compound, griseoluteic acid, also from S. griseoluteus P510, have shed light on a conserved phenazine biosynthetic pathway.[3] This pathway commences from the primary metabolite chorismic acid, which is converted through a series of enzymatic reactions to the core phenazine scaffold, phenazine-1,6-dicarboxylic acid (PDC). Subsequent tailoring enzymes then modify this core to generate the final this compound product. The identification and characterization of the this compound BGC are therefore critical steps in understanding and manipulating its production.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound in Streptomyces griseoluteus is initiated from the shikimic acid pathway, culminating in the formation of chorismic acid. A set of core phenazine biosynthesis (phz) homologous genes are responsible for the conversion of chorismic acid to the key intermediate, phenazine-1,6-dicarboxylic acid (PDC). Based on the structure of this compound and drawing parallels with the biosynthesis of griseoluteic acid, a series of tailoring reactions are hypothesized to modify the PDC core. These modifications likely include decarboxylation, methoxylation, and the attachment of a C2-unit derived from glycolytic pathway intermediates to form the 6-(1,2-dihydroxyethoxymethyl) side chain.
Quantitative Data Summary
Effective metabolic engineering and process optimization rely on accurate quantification of the target compound. The following table provides a template for summarizing quantitative data on this compound production under different experimental conditions.
| Strain | Culture Conditions | Growth Phase | This compound Titer (mg/L) | Specific Productivity (mg/L/OD600) |
| S. griseoluteus Wild-Type | ISP2 Medium, 28°C, 200 rpm | Stationary Phase (120h) | 15.2 ± 1.8 | 1.2 ± 0.1 |
| S. griseoluteus ΔregulatorX | ISP2 Medium, 28°C, 200 rpm | Stationary Phase (120h) | 2.5 ± 0.4 | 0.2 ± 0.05 |
| S. griseoluteus OE-geneY | ISP2 Medium, 28°C, 200 rpm | Stationary Phase (120h) | 45.8 ± 3.5 | 3.5 ± 0.3 |
| Heterologous Host (S. coelicolor M1152) | R5 Medium, 30°C, 220 rpm | Stationary Phase (144h) | 8.1 ± 0.9 | 0.7 ± 0.1 |
Table 1: Example of quantitative data presentation for this compound production.
Experimental Protocols
Protocol 1: Identification of the this compound Biosynthetic Gene Cluster
This protocol outlines a workflow for identifying the putative this compound BGC in S. griseoluteus using a genome mining approach.
Methodology:
-
Genomic DNA Isolation: Culture S. griseoluteus in a suitable liquid medium (e.g., TSB) to mid-log phase. Harvest cells by centrifugation and isolate high-quality genomic DNA using a standard bacterial genomic DNA isolation kit.
-
Genome Sequencing and Assembly: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies. Assemble the genome de novo using appropriate bioinformatics tools (e.g., Canu, SPAdes).
-
BGC Prediction: Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server for prediction of secondary metabolite BGCs.
-
Homology Search: Perform BLASTp analysis of the predicted protein sequences within the identified phenazine-like BGC against characterized phenazine biosynthetic enzymes from public databases (e.g., NCBI). Pay close attention to homologs of the core phz genes and tailoring enzymes such as methyltransferases, hydroxylases, and decarboxylases.
-
PCR Verification: Design primers to amplify conserved regions of the putative core biosynthetic genes and tailoring enzyme genes from S. griseoluteus genomic DNA to confirm their presence.
-
Gene Knockout: Generate a targeted deletion of a core biosynthetic gene (e.g., a phzE or phzF homolog) using a CRISPR/Cas9-based system or homologous recombination.
-
Phenotypic Analysis: Culture the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze by HPLC or LC-MS/MS to confirm the abolishment of this compound production in the mutant.
-
Complementation: Introduce a functional copy of the knocked-out gene into the mutant strain on an integrative or replicative plasmid. Analyze the complemented strain for the restoration of this compound production.
Protocol 2: Heterologous Expression of the this compound BGC
This protocol describes the heterologous expression of the identified this compound BGC in a suitable Streptomyces host to confirm its function and potentially improve production.
Methodology:
-
BGC Cloning: Clone the entire putative this compound BGC into a suitable expression vector (e.g., a cosmid or a BAC) using methods such as TAR (Transformation-Associated Recombination) cloning in yeast or Gibson assembly.
-
Host Strain Selection: Choose a well-characterized and genetically tractable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, which have been engineered for high-level production of secondary metabolites.
-
Transformation: Introduce the expression vector containing the this compound BGC into the chosen host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Cultivation and Analysis: Culture the heterologous host containing the BGC under various media and culture conditions to induce expression. Extract secondary metabolites and analyze for the production of this compound using HPLC and LC-MS/MS.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound from culture extracts.
Methodology:
-
Sample Preparation:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelium with acetone or methanol.
-
Combine the organic extracts, evaporate to dryness under reduced pressure, and re-dissolve the residue in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at the characteristic absorbance maxima of phenazines (e.g., ~254 nm and ~365 nm).
-
Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing the peak area to the standard curve.
-
Regulatory Network of this compound Biosynthesis
The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues. This regulation often involves pathway-specific regulators, global regulators, and small molecule signals.
Understanding this regulatory network is crucial for developing strategies to enhance this compound production. Overexpression of positive regulators or deletion of repressors are common metabolic engineering approaches to increase the yield of desired secondary metabolites.
Conclusion
These application notes and protocols provide a comprehensive framework for the investigation of the genetic basis of this compound biosynthesis in Streptomyces griseoluteus. By employing a combination of genome mining, molecular genetics, and analytical chemistry, researchers can elucidate the complete biosynthetic pathway, understand its regulation, and engineer strains for improved production. This knowledge will be instrumental in unlocking the therapeutic potential of this compound and other valuable natural products.
References
- 1. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the Biosynthesis of Griseoluteic Acid in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Griseolutein B for In Vitro Antibacterial Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Griseolutein B for in vitro antibacterial studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antibacterial spectrum?
This compound is a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus. It is known to have activity against both Gram-positive and Gram-negative bacteria[]. However, specific minimum inhibitory concentration (MIC) data for a wide range of bacteria is limited in publicly available literature.
Q2: What is the proposed mechanism of action for this compound?
As a phenazine antibiotic, this compound is believed to exert its antibacterial effect through its redox-active properties. These compounds can undergo oxidation-reduction cycling, leading to the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. A related compound, D-alanylgriseoluteic acid, has been shown to induce the SOS DNA damage response in Escherichia coli.
Q3: What is a typical starting concentration range for this compound in in vitro antibacterial assays?
Due to the limited availability of specific MIC values for this compound, determining a precise starting concentration can be challenging. However, based on data from the structurally related phenazine antibiotic, D-alanylgriseoluteic acid, which shows potent activity against Streptococcus pneumoniae with MIC values in the range of <0.06 to 0.75 µg/mL, a preliminary screening range of 0.01 to 100 µg/mL for this compound is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.
Q4: Is this compound soluble in aqueous media?
No, this compound is reported to be insoluble in water[]. It is soluble in organic solvents such as ethyl acetate and alcohol[]. This is a critical consideration for in vitro assays, and appropriate solubilization methods must be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No antibacterial activity observed. | Inadequate concentration: The concentration of this compound may be too low to inhibit bacterial growth. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 - 256 µg/mL). |
| Solubility issues: this compound may have precipitated out of the culture medium. | Ensure proper solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. The final solvent concentration should be non-toxic to the bacteria (typically ≤1%). | |
| Inconsistent or non-reproducible results. | Precipitation of this compound: The compound may be precipitating over time in the aqueous culture medium. | Visually inspect the wells of your assay for any signs of precipitation. Consider using a solubilizing agent or a different solvent system. |
| Bacterial inoculum variability: Inconsistent starting bacterial concentrations will lead to variable results. | Ensure a standardized bacterial inoculum is used for each experiment, typically by adjusting the turbidity to a 0.5 McFarland standard. | |
| High background absorbance/color interference. | This compound is a yellow crystal: The inherent color of the compound may interfere with colorimetric or turbidimetric readings. | Include appropriate controls, such as wells with this compound in sterile medium without bacteria, to subtract the background absorbance. Consider using an alternative method for assessing bacterial viability that is not affected by color, such as ATP measurement or colony-forming unit (CFU) plating. |
| Unexpected bacterial growth at high concentrations. | Compound degradation: this compound may not be stable under the experimental conditions (e.g., prolonged incubation, pH of the medium). | Check the stability of this compound in your culture medium over the time course of the experiment. |
| "Eagle effect" (paradoxical growth): Some antimicrobials exhibit reduced efficacy at very high concentrations. | While less common, if this is suspected, expand the concentration range tested to include even higher concentrations to confirm this phenomenon. |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow Crystal | [] |
| Melting Point | 220 °C (decomposes) | |
| Solubility | ||
| Water | Insoluble | [] |
| Ethyl Acetate | Soluble | [] |
| Alcohol | Soluble | [] |
| Ether | Insoluble | [] |
| Benzene | Insoluble | [] |
Table 2: Estimated Effective Concentration Range of a Related Phenazine Antibiotic
| Compound | Target Organism | MIC Range (µg/mL) | Reference |
| D-alanylgriseoluteic acid | Streptococcus pneumoniae (119 clinical isolates) | <0.06 - 0.75 |
Note: This data is for a related compound and should be used as a guideline for establishing an initial experimental range for this compound.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for this compound (Broth Microdilution Method)
This protocol is adapted for water-insoluble compounds.
1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. Ensure complete dissolution. Gentle warming or vortexing may be required.
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in a sterile saline solution (0.85% NaCl). b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum density for the assay (typically 5 x 10⁵ CFU/mL).
3. Assay Plate Preparation: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium. The final volume in each well should be 100 µL. Ensure the final DMSO concentration does not exceed 1% (v/v) in any well, as higher concentrations can be toxic to bacteria. b. Include the following controls:
- Positive Control: 100 µL of inoculated broth without this compound.
- Negative Control (Sterility): 100 µL of uninoculated sterile broth.
- Solvent Control: 100 µL of inoculated broth containing the highest concentration of DMSO used in the assay.
- Compound Color Control: 100 µL of sterile broth with the highest concentration of this compound.
4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the negative control). b. Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
5. Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. b. If the compound's color interferes with visual assessment, a viability indicator (e.g., resazurin) can be added, or the absorbance can be read on a microplate reader, correcting for the background absorbance from the compound color control.
Mandatory Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Troubleshooting logic for this compound assays.
Caption: Proposed mechanism of action for this compound.
References
Troubleshooting low solubility of Griseolutein B in aqueous solutions
Technical Support Center: Griseolutein B
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, this is a common issue. This compound is a natural product that is known to be insoluble in water and some other solvents like ether and benzene.[] Many complex natural products exhibit poor aqueous solubility due to their intricate and often lipophilic structures.[2] To ensure proper handling and achieve a dissolved state for your experiments, specific solubilization techniques are required.
Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?
A2: Several methods can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications.[3][4] Common strategies include:
-
Co-solvents: Using a water-miscible organic solvent to dissolve the compound before diluting it into an aqueous buffer.[3]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier to improve its dissolution rate.[3][5]
-
Micronization: Reducing the particle size of the compound to increase its surface area and dissolution rate.[3][6]
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
Q3: Are there any recommended starting solvents for making a stock solution of this compound?
A3: Based on available information, this compound is soluble in ethyl acetate and alcohol.[] For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used co-solvent for preparing stock solutions of poorly soluble compounds.[7] It is advisable to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it to the final concentration in your aqueous experimental medium.
Q4: What is the maximum percentage of organic solvent I can use in my cell-based assay?
A4: The tolerance of cell lines to organic solvents varies. It is crucial to perform a vehicle control experiment to determine the maximum concentration of the solvent (e.g., DMSO) that does not affect the viability or function of your specific cells. Typically, for most cell-based assays, the final concentration of DMSO is kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue: Precipitate forms when diluting the this compound stock solution into an aqueous buffer.
This is a common indication that the aqueous solubility of this compound has been exceeded. Below is a step-by-step workflow to address this issue.
Quantitative Data Summary
| Solvent | Solubility of Griseofulvin (at ~25°C) |
| Water | ~8.64 mg/L |
| Acetone | Soluble |
| 2-Butanone | Soluble |
| 1,2-Dichloroethane | Soluble |
| N,N-Dimethylacetamide | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N-Methyl-2-pyrrolidone | Soluble |
| Ethanol | Slightly Soluble |
| Methanol | Slightly Soluble |
Note: This data is for Griseofulvin and should be used as a general guide for solvent selection for this compound.[8][9][10][11]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a water-miscible organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A product data sheet suggests that this compound in DMSO is stable for up to one month at -20°C.[7]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Pre-warm Buffer: Warm the aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Vortexing Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system (typically <0.5% v/v).
-
Immediate Use: Use the freshly prepared solution immediately to minimize the risk of precipitation over time.
Putative Signaling Pathway
While the detailed mechanism of action for this compound is not fully elucidated, it is known to have antibacterial activity.[][7] A related compound, Griseofulvin, is known to interfere with microtubule function in fungi.[12][13][14][15][16] The following diagram illustrates a hypothetical signaling pathway based on the potential for this compound to induce cellular stress, a common mechanism for antibacterial compounds.
References
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. davidpublisher.com [davidpublisher.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. This compound|2072-68-6|COA [dcchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Mechanism of action of Griseofulvin_Chemicalbook [chemicalbook.com]
- 15. droracle.ai [droracle.ai]
- 16. Griseofulvin - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Griseolutein B Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges posed by Griseolutein B interference in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with fluorescence assays?
This compound is a phenazine antibiotic.[1][2] Like many phenazine derivatives, it possesses intrinsic fluorescent properties that can interfere with fluorescence-based assays. This interference, often referred to as autofluorescence, can lead to false-positive or false-negative results by artificially increasing the measured fluorescence signal.[3] The electronic structure of the phenazine core is responsible for its ability to absorb and emit light, leading to this inherent fluorescence.[4]
Q2: What are the typical excitation and emission wavelengths for phenazine-based compounds like this compound?
Q3: How can I determine if this compound is interfering with my specific assay?
The most direct method is to run a control experiment. This involves preparing a sample containing this compound in the assay buffer, without the fluorescent probe or substrate used in your experiment. If you measure a significant fluorescence signal from this control sample at the excitation and emission wavelengths of your assay, it indicates that this compound is contributing to the signal and causing interference.
Q4: Are there general strategies to minimize autofluorescence from compounds like this compound?
Yes, several strategies can be employed to mitigate compound autofluorescence:
-
Use Red-Shifted Fluorophores: The natural autofluorescence of many compounds, including biological molecules, is more pronounced in the blue and green spectral regions.[9][10] Shifting to fluorophores with excitation and emission wavelengths in the red or far-red spectrum (above 600 nm) can significantly reduce interference.[9]
-
Time-Resolved Fluorescence (TRF): This technique introduces a delay between the excitation pulse and the measurement of the emission signal. Autofluorescence from interfering compounds typically has a short lifetime. By delaying the measurement, the background fluorescence from this compound can decay, allowing for a more accurate measurement of the specific signal from the assay's long-lifetime fluorophore.
-
Spectral Unmixing: In assays where multiple fluorophores are present, spectral flow cytometry or microscopy techniques can be used to distinguish the emission spectrum of this compound from that of the specific assay fluorophore. This allows for the computational subtraction of the interfering signal.[11]
-
Assay Optimization: Reducing the concentration of this compound to the lowest effective concentration can help minimize its fluorescent contribution. Additionally, optimizing the concentration of the fluorescent reporter can improve the signal-to-noise ratio.[3]
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.
Step 1: Confirm Interference
The first crucial step is to confirm that this compound is indeed the source of the interference.
-
Action: Prepare control wells containing only this compound at the same concentration used in your assay, in the same assay buffer.
-
Expected Outcome: Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal confirms interference.
Step 2: Characterize the Interference
Understanding the spectral properties of the interference will guide your mitigation strategy.
-
Action: If you have access to a spectrophotometer or a plate reader with spectral scanning capabilities, measure the excitation and emission spectra of this compound in your assay buffer.
-
Expected Outcome: This will reveal the peak excitation and emission wavelengths of this compound's autofluorescence, allowing you to assess the degree of spectral overlap with your assay's fluorophore.
Step 3: Implement Mitigation Strategies
Based on the nature of the interference, choose one or more of the following strategies.
-
Strategy A: Spectral Shift
-
Action: If there is significant spectral overlap, consider switching to a fluorophore with excitation and emission wavelengths further away from those of this compound, preferably in the red or far-red region.
-
Rationale: This is often the most effective way to reduce interference from autofluorescent compounds.[9][10]
-
-
Strategy B: Background Subtraction using an Artifact Assay Plate
-
Action: Run a parallel "artifact assay" plate. This plate contains this compound at the same concentrations as your main assay plate but lacks the specific detection reagent (e.g., the fluorescent substrate or antibody). The signal from this plate represents the background fluorescence from this compound.
-
Rationale: By subtracting the signal from the artifact plate from the corresponding wells of the main assay plate, you can correct for the compound's autofluorescence.[12]
-
-
Strategy C: Time-Resolved Fluorescence (TRF)
-
Action: If your assay is compatible with TRF, utilize a lanthanide-based donor fluorophore with a long fluorescence lifetime.
-
Rationale: The short-lived fluorescence from this compound will decay before the measurement, effectively eliminating the interference.
-
Troubleshooting Workflow Diagram
Caption: A flowchart outlining the steps to identify and address fluorescence interference from this compound.
Experimental Protocols
Protocol: Measuring and Correcting for this compound Autofluorescence using an Artifact Assay Plate
This protocol describes how to set up and run a parallel artifact assay plate to measure and subtract the background fluorescence of this compound.
Materials:
-
Multi-well plates (black plates are recommended to minimize background fluorescence)
-
Assay buffer
-
This compound stock solution
-
Your main assay components (e.g., enzyme, cells, fluorescent probe), excluding the component that generates the final fluorescent signal in the presence of the target.
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare the Main Assay Plate: Prepare your experimental plate as you normally would, including all assay components and varying concentrations of this compound.
-
Prepare the Artifact Assay Plate:
-
Use an identical multi-well plate to your main assay plate.
-
Add the same assay buffer and concentrations of this compound to the corresponding wells as in the main assay plate.
-
Crucially, omit the final signal-generating component. For example, if you are running an enzyme assay with a fluorogenic substrate, add the enzyme but not the substrate. If it's a binding assay with a fluorescent ligand, add the receptor but not the fluorescent ligand.
-
-
Incubation: Incubate both plates under the same conditions (temperature and time) as your standard assay protocol.
-
Fluorescence Measurement:
-
Measure the fluorescence of both plates using the same plate reader settings (excitation and emission wavelengths, gain, etc.).
-
-
Data Analysis:
-
For each well, subtract the fluorescence reading from the artifact assay plate from the corresponding well on the main assay plate.
-
Corrected Signal = Signal (Main Plate) - Signal (Artifact Plate)
-
Use the corrected signal for your final data analysis (e.g., dose-response curves).
-
Experimental Workflow Diagram
Caption: A diagram illustrating the parallel workflow for a main assay and an artifact assay plate to correct for compound autofluorescence.
Quantitative Data Summary
While specific quantitative fluorescence data for this compound is limited in the public domain, the following table summarizes the general spectral properties of fluorescent phenazine derivatives based on available literature. Researchers should experimentally determine the specific values for this compound in their assay system.
| Phenazine Derivative Type | Typical Excitation Maxima (nm) | Typical Emission Maxima (nm) | Reference |
| Reduced Phenazines | 340 - 440 | 465 - 566 | [5][7][8] |
| Cationic Phenazines | ~340 | ~526 | [7] |
Disclaimer: The spectral ranges provided are general estimates based on related compounds and may not precisely reflect the properties of this compound. Experimental verification is highly recommended.
References
- 1. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantifying the Dynamics of Bacterial Secondary Metabolites by Spectral Multi-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. beckman.com [beckman.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Griseolutein B Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with Griseolutein B precipitation during in vitro experiments. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols provide targeted solutions to ensure the successful application of this compound in your research.
Troubleshooting Guide
If you are observing this compound precipitating out of your cell culture media, please refer to the following guide for a systematic approach to resolving the issue.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | This compound is inherently hydrophobic and insoluble in water.[] It is crucial to first dissolve it in a suitable organic solvent before introducing it to the aqueous cell culture medium. | A clear, particle-free stock solution of this compound in the chosen solvent. |
| Inappropriate Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium may be too high, causing this compound to precipitate upon dilution. High solvent concentrations can also be cytotoxic.[2][3][4][5][6] | The final solvent concentration should be maintained at a non-toxic level for the cells while ensuring this compound remains in solution. |
| Suboptimal Media Conditions | The pH, temperature, and ionic composition of the cell culture medium can influence the solubility of this compound.[2][7][8] | A stable and clear solution of this compound within the cell culture medium for the entire duration of the experiment. |
| Improper Mixing Technique | Rapidly adding the concentrated this compound stock solution to the culture medium can create localized areas of high concentration, leading to immediate precipitation. | A homogenous and transparent final working solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: this compound is soluble in ethyl acetate and alcohol.[] For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used polar aprotic solvent that effectively dissolves many hydrophobic compounds and is miscible with water.[9] It is critical to use a final DMSO concentration that is non-toxic to your specific cell line.
Q2: What is a safe final concentration of DMSO to use in my cell culture media?
A2: The cytotoxic effects of DMSO can vary between different cell lines.[3][6] As a general guideline, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v). Some studies have indicated that a DMSO concentration as low as 0.3125% exhibits minimal cytotoxicity across various cancer cell lines.[2] It is strongly recommended to perform a solvent toxicity assay to determine the highest non-toxic concentration for your specific cell line.
Q3: I am still observing precipitation of this compound even after using DMSO. What are my next steps?
A3: If precipitation continues to be an issue, you can try the following strategies:
-
Reduce the final concentration of this compound: Your target concentration might exceed its solubility limit in the final media-solvent mixture.
-
Employ an alternative solubilization method: The use of cyclodextrins to form an inclusion complex with this compound can significantly improve its solubility in aqueous solutions.[7][10][11][12][13]
-
Optimize your media conditions: Verify and maintain a stable pH for your cell culture media, as pH fluctuations can impact the solubility of dissolved compounds.[2][7][8]
Q4: Is it possible to use ethanol as a solvent for this compound?
A4: Yes, this compound is reported to be soluble in alcohol.[] As with DMSO, it is essential to establish the cytotoxic threshold of ethanol for your particular cell line, as it can sometimes be more toxic than DMSO at comparable concentrations.[3][4][5][6]
Q5: Are there any methods to enhance the solubility of this compound that do not involve organic solvents?
A5: The use of cyclodextrins presents a promising alternative. These are cyclic oligosaccharides capable of encapsulating hydrophobic molecules like this compound, thereby forming a water-soluble inclusion complex.[7][10][11][12][13] This approach can be particularly beneficial if you have concerns about the potential off-target effects of organic solvents in your experiments.
Quantitative Data Summary
Table 1: Recommended Non-Toxic Concentrations of Common Solvents for Cell Culture
| Solvent | Cell Line | Recommended Max. Concentration (% v/v) | Reference(s) |
| DMSO | Various Cancer Cell Lines | ≤ 0.3125% | [2] |
| DMSO | General Recommendation | ≤ 0.5% | [6] |
| Ethanol | Various Cancer Cell Lines | Often lower than DMSO; cell-dependent | [3][4][5] |
Disclaimer: This table provides a summary of findings from multiple studies and should be used as a general guideline. It is imperative to conduct a cytotoxicity assay to determine the optimal, non-toxic solvent concentration for your specific experimental conditions and cell line.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound using DMSO
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired quantity of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to obtain the desired final concentrations for your experiment.
-
When adding the this compound stock solution to the medium, introduce it drop-by-drop while gently vortexing or swirling the tube. This ensures rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.
-
Verify that the final concentration of DMSO in the medium remains below the predetermined cytotoxic level for your cell line.
-
Utilize the freshly prepared this compound-containing medium for your experiments without delay.
-
Protocol 3: Improving this compound Solubility using Beta-Cyclodextrins
-
Materials:
-
This compound powder
-
Beta-cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin), sterile powder
-
Sterile, nuclease-free water or physiological saline
-
Sterile, light-protected tubes
-
-
Procedure:
-
Prepare a solution of beta-cyclodextrin in sterile water or saline. The concentration will be dependent on the specific cyclodextrin derivative and the desired molar ratio.
-
Add the this compound powder to the cyclodextrin solution. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a recommended starting point.
-
Incubate the mixture by stirring or shaking at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
The resulting aqueous solution, now containing the water-soluble this compound-cyclodextrin complex, can be sterile-filtered (using a 0.22 µm filter) and subsequently diluted into your cell culture medium.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: Cyclodextrin enhances this compound solubility through complexation.
References
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal Of Agriculture and Nature » Submission » In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines [dogadergi.ksu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Enhancement of bioavailability of griseofulvin by its complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Interactions of griseofulvin with cyclodextrins in solid binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Mitigating off-target effects of Griseolutein B in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of Griseolutein B in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus.[] Its primary mechanism of action is believed to be centered around its redox-active properties. Phenazine compounds can undergo redox cycling within cells, leading to the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. This oxidative stress can disrupt cellular processes and contribute to its observed antibacterial, antiparasitic, and anticancer activities.[][2]
Q2: What are the likely off-target effects of this compound in mammalian cells?
The primary off-target effects of this compound are likely linked to its ability to induce oxidative stress. Elevated ROS levels can non-specifically impact various cellular components and signaling pathways. This can lead to:
-
Oxidative damage: Lipids, proteins, and DNA can be damaged by excessive ROS, leading to secondary cellular responses.
-
Modulation of redox-sensitive signaling pathways: Pathways such as NF-κB, AP-1, and MAPK signaling cascades can be activated or inhibited by changes in the cellular redox state.
-
Mitochondrial dysfunction: The electron transport chain is a major site of ROS production and is also susceptible to oxidative damage, which can impair mitochondrial function.
-
Cell death pathways: High levels of oxidative stress can trigger apoptosis or necrosis.
Q3: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects can be challenging. Here are a few strategies:
-
Use of a structurally related inactive analog: If available, an analog of this compound that lacks the redox-cycling capabilities but is structurally similar can serve as a negative control.
-
Rescue experiments: Co-treatment with antioxidants (e.g., N-acetylcysteine) can help determine if the observed effects are mediated by ROS. If an antioxidant reverses the effect of this compound, it suggests an off-target effect due to oxidative stress.
-
Orthogonal approaches: Use alternative methods to validate the observed phenotype. For example, if this compound is being used to inhibit a specific pathway, use RNAi or CRISPR to target components of that pathway and compare the results.
Q4: Can this compound interfere with my assay readout directly?
Yes, like other colored compounds, this compound, which is a yellow crystal, has the potential to interfere with absorbance- or fluorescence-based assays.[] It is crucial to include proper controls, such as wells containing this compound in cell-free media, to assess its intrinsic absorbance or fluorescence at the wavelengths used in your assay.
Troubleshooting Guide
Issue 1: High background or inconsistent results in absorbance/fluorescence-based assays.
| Possible Cause | Recommended Solution |
| Intrinsic color of this compound | Run a control plate with this compound in cell-free media at all experimental concentrations. Subtract the background absorbance/fluorescence from your experimental wells. |
| Interaction with assay reagents | Test for any direct interaction between this compound and your assay reagents (e.g., MTT, AlamarBlue) in a cell-free system. |
| Precipitation of the compound | Visually inspect the wells for any precipitation of this compound. Ensure that the compound is fully dissolved in your final assay medium and does not exceed its solubility limit. |
Issue 2: Unexpected cytotoxicity or widespread changes in cell signaling.
| Possible Cause | Recommended Solution |
| Off-target effects due to ROS production | Co-incubate your cells with an antioxidant like N-acetylcysteine (NAC) or Vitamin E. If the toxicity or signaling changes are mitigated, it points to an ROS-mediated off-target effect. |
| Concentration is too high | Perform a dose-response curve to determine the optimal concentration range for your desired effect with minimal toxicity. |
| Non-specific binding to cellular components | Consider including a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions. |
Issue 3: Difficulty reproducing results from the literature.
| Possible Cause | Recommended Solution |
| Different cell passage number or confluency | Standardize your cell culture conditions. Ensure that cells are used within a consistent range of passage numbers and are seeded at a similar confluency for each experiment. |
| Variations in this compound batch or purity | If possible, obtain a certificate of analysis for your batch of this compound. Consider purchasing from the same supplier as the cited literature. |
| Differences in experimental conditions | Carefully review and replicate the experimental conditions described in the literature, including cell type, media components, incubation time, and assay methodology. |
Data Presentation
Table 1: Potential Off-Target Pathways Affected by this compound-induced ROS
| Pathway | Potential Effect of ROS | Key Mediators |
| NF-κB Signaling | Activation | IKK, IκBα |
| MAPK Signaling (ERK, JNK, p38) | Activation or Inhibition | ASK1, MEK, ERK, JNK, p38 |
| PI3K/Akt Signaling | Activation or Inhibition | PTEN, PI3K, Akt |
| Apoptosis | Induction | Caspases, Bcl-2 family proteins |
| NRF2 Signaling | Activation | Keap1, NRF2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add resazurin-based reagent (e.g., AlamarBlue) to each well, typically 10% of the well volume.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Correct for background fluorescence from cell-free wells containing the compound. Calculate cell viability relative to the vehicle-treated control.
Protocol 2: Western Blot for Assessing Off-Target Signaling
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a positive control for the pathway of interest if available.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., phospho-p38, total p38, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Potential off-target signaling by this compound via ROS.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Optimizing HPLC-MS parameters for Griseolutein B impurity detection
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Griseolutein B and its related impurities. Given that specific, validated methods for this compound are not widely published, this document establishes a robust starting point based on general principles for impurity analysis and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC-MS conditions for analyzing this compound and its impurities?
A1: For initial method development, a reversed-phase HPLC method coupled with a high-resolution mass spectrometer is recommended. Start with a C18 column and a gradient elution using water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.[1] The mass spectrometer should be operated in positive electrospray ionization (ESI) mode, performing full scans to identify the parent compound and potential impurities.[2]
Q2: How can I improve the chromatographic separation of this compound from its potential impurities?
A2: To enhance separation, you can modify several parameters. Try adjusting the gradient slope; a shallower gradient provides more time for compounds to resolve.[1] Experiment with different mobile phase modifiers (e.g., ammonium acetate) or pH levels. You can also test a column with a different stationary phase chemistry, such as a phenyl-hexyl or a C8 column, which may offer different selectivity. Finally, reducing the column temperature can sometimes improve the resolution of closely eluting peaks.
Q3: What are the common challenges in detecting low-level impurities with LC-MS?
A3: Key challenges include insufficient sensitivity, matrix effects from the sample, and high background noise.[2][3] Low ionization efficiency and poor fragmentation of the impurity can lead to weak signals.[3] Matrix components can co-elute with the analytes and suppress their ionization in the MS source.[4] Contaminants in solvents, reagents, or the LC-MS system itself can elevate the background noise, masking the signals of trace impurities.
Q4: How can I increase the sensitivity of my MS detector for trace impurity analysis?
A4: To boost sensitivity, ensure the MS source parameters are optimized. This includes adjusting the capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the ion signal for your compound of interest.[5] Using high-purity, LC-MS grade solvents and additives is crucial to minimize background noise. If your instrument allows, switch from a full scan to a Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) mode, focusing only on the mass-to-charge ratios (m/z) of the expected impurities for a significant sensitivity gain.[6]
Experimental Protocols and Data
Recommended Starting Experimental Parameters
The following tables provide recommended starting parameters for your HPLC-MS method development. These are based on established methods for similar compounds and general best practices.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and protonation for positive ESI mode.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography.[7] |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[1] |
| Column Temperature | 30 °C | Provides reproducible retention times.[1] |
| Injection Volume | 10 µL | A typical injection volume; adjust based on sample concentration.[1] |
| UV Detection | 290 nm | A good starting wavelength for aromatic compounds; scan for optimal wavelength.[1] |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for compounds with basic nitrogen atoms, which are common in natural products. |
| Scan Mode | Full Scan | To identify all potential impurities in the initial screening. |
| Mass Range | 100 - 800 m/z | Covers the expected mass of this compound and its likely degradation products or adducts.[6] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for maximum signal intensity of the target analyte. |
| Source Temperature | 120 - 150 °C | Helps with desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 - 450 °C | Ensures efficient solvent evaporation. |
| Nebulizer Gas | Nitrogen, 35 - 50 psi | Assists in the formation of a fine spray. |
| Drying Gas Flow | Nitrogen, 10 - 15 L/min | Removes solvent from the ionized droplets. |
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.
-
Dilution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a working concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
Blank Preparation: Prepare a blank sample using only the dissolution solvent and filter it in the same manner. This is crucial for identifying system-related peaks.[4]
Troubleshooting Guide
Problem: I am seeing poor peak shape (tailing or fronting). What should I do?
-
Answer: Poor peak shape can result from several factors.
-
Secondary Interactions: Acidic compounds can interact with free silanol groups on the silica-based column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress this interaction.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample and injecting a smaller volume.
-
Mismatched Solvents: The sample solvent should be as close as possible to the initial mobile phase conditions. A solvent that is much stronger than the mobile phase can cause distorted peaks.[8]
-
Column Contamination or Degradation: If the problem persists, the column may be contaminated or worn out. Flush the column with a strong solvent or replace it if necessary.
-
Problem: My retention times are shifting between injections. What is the cause?
-
Answer: Retention time instability is often related to the HPLC system or mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 10-column volume flush is a good rule of thumb.
-
Pump Performance: Inconsistent mobile phase composition can be caused by faulty pump seals or check valves. Check the pump pressure fluctuation; a high fluctuation may indicate a problem.
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared and thoroughly degassed to prevent bubble formation, which can affect flow rate and retention.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[1]
-
Problem: I am observing high background noise and cannot detect my low-level impurities.
-
Answer: High background noise often stems from contamination.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents and additives. Lower grade solvents can contain non-volatile impurities that create significant background.
-
System Contamination: Flush the entire LC system, including the autosampler and all tubing, with a strong organic solvent like isopropanol to remove contaminants.
-
Sample Matrix: If analyzing samples from a complex matrix (e.g., plasma, soil), implement a more rigorous sample clean-up procedure like solid-phase extraction (SPE) to remove interfering compounds.[2]
-
Ion Source Cleaning: The MS ion source can become contaminated over time. Follow the manufacturer's protocol for cleaning the source components.[4]
-
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision path for common HPLC-MS issues.
Caption: General workflow for this compound impurity analysis.
Caption: Troubleshooting logic for high background or low sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Griseolutein B Activity and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griseolutein B. The information focuses on the critical impact of solvent selection on experimental outcomes, particularly concerning the compound's antimicrobial activity and its effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in ethyl acetate and alcohol, while it is insoluble in ether, benzene, and water.[1] For most biological assays, ethanol or dimethyl sulfoxide (DMSO) are commonly used. However, it is crucial to use the lowest possible concentration of the organic solvent to avoid off-target effects on your cells or microorganisms.
Q2: Can the solvent I use affect the Minimum Inhibitory Concentration (MIC) of this compound?
Yes, the choice of solvent can significantly impact the apparent MIC of this compound. Organic solvents can have their own antimicrobial properties, which can lead to an overestimation of this compound's activity. Conversely, some solvents may reduce the effective concentration of the compound available to the microorganisms. It is essential to include a solvent-only control in your experiments to determine the inherent antimicrobial activity of the solvent at the concentration used.
Q3: How does the solvent choice impact cell viability and cytotoxicity assays?
Solvents such as DMSO, ethanol, and acetone can be toxic to cells, especially at higher concentrations. This solvent-induced cytotoxicity can confound the results of your this compound experiments, leading to an inaccurate assessment of its cytotoxic potential. Always perform a solvent toxicity control to determine the maximum non-toxic concentration of the solvent for your specific cell line.
Q4: What are the signs of solvent-induced cytotoxicity?
Signs of solvent-induced cytotoxicity can include a decrease in cell proliferation, changes in cell morphology (e.g., rounding, detachment), and a reduction in metabolic activity as measured by assays like the MTT assay.
Q5: Are there any signaling pathways known to be affected by this compound?
While specific signaling pathways for this compound are not extensively documented, related phenazine compounds have been shown to induce apoptosis through the mitochondrial pathway. This often involves the activation of caspases, such as caspase-3 and caspase-9.[2] Some studies on phenazines also suggest the involvement of the JNK and p38 MAPK signaling pathways.[2]
Troubleshooting Guides
Troubleshooting Issues in Minimum Inhibitory Concentration (MIC) Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No inhibition of microbial growth, even at high concentrations of this compound. | This compound precipitation: The compound may have precipitated out of the solution, especially in aqueous media. | - Ensure the final solvent concentration is sufficient to maintain solubility. - Visually inspect the wells for any precipitate. - Consider using a different, more suitable solvent. |
| Inhibition observed in the solvent control wells. | Inherent antimicrobial activity of the solvent: The solvent itself is inhibiting microbial growth. | - Determine the MIC of the solvent alone. - Use a lower, non-inhibitory concentration of the solvent. - If a lower concentration is not feasible, select an alternative solvent with lower antimicrobial activity. |
| High variability between replicate wells. | Inconsistent pipetting or mixing: Inaccurate dispensing of the compound, solvent, or microbial inoculum. | - Ensure proper mixing of all solutions before dispensing. - Use calibrated pipettes and proper pipetting techniques. - Mix the contents of the wells thoroughly after adding the inoculum. |
Troubleshooting Issues in Cell Viability (e.g., MTT) Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance in the MTT assay. | Contamination: Bacterial or fungal contamination of cell cultures. | - Regularly check cultures for contamination. - Use sterile techniques and reagents. |
| Low cell viability in the untreated control wells. | Poor cell health: Cells may be stressed, overgrown, or have been passaged too many times. | - Use healthy, actively growing cells within a low passage number. - Ensure optimal cell seeding density. |
| Unexpectedly high cytotoxicity at low this compound concentrations. | Solvent toxicity: The solvent concentration may be too high and causing cell death. | - Perform a dose-response curve for the solvent alone to determine its IC50. - Ensure the final solvent concentration in all wells is below its toxic threshold. |
| This compound appears to increase cell viability. | Interference with the assay: The compound may be reacting with the MTT reagent. | - Run a control with this compound in cell-free media with the MTT reagent to check for any direct reaction. - Consider using a different viability assay based on a different principle (e.g., trypan blue exclusion). |
Data Presentation
Illustrative Data: Effect of Solvents on this compound Antibacterial Activity (MIC)
Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate the potential impact of solvent choice. Actual results may vary.
| Solvent | Final Concentration in Assay | MIC of this compound (µg/mL) against S. aureus | MIC of Solvent Alone (µg/mL) against S. aureus | Notes |
| Ethanol | 1% (v/v) | 8 | >10% | 1% ethanol shows no inherent antibacterial activity. |
| Ethanol | 5% (v/v) | 4 | 8% | At 5%, ethanol contributes to the observed antibacterial effect. |
| DMSO | 0.5% (v/v) | 8 | >5% | 0.5% DMSO is a suitable solvent with no intrinsic activity. |
| DMSO | 2% (v/v) | 2 | 4% | 2% DMSO exhibits antibacterial properties, confounding the results. |
| Ethyl Acetate | 0.1% (v/v) | 16 | >2% | This compound may have lower solubility or stability in the final aqueous medium when delivered in ethyl acetate. |
Illustrative Data: Effect of Solvents on this compound-Induced Cytotoxicity (IC50) in HeLa Cells
Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate the potential impact of solvent choice. Actual results may vary.
| Solvent | Final Concentration in Assay | IC50 of this compound (µM) | IC50 of Solvent Alone (µM) | Notes |
| Ethanol | 0.5% (v/v) | 25 | >5% | 0.5% ethanol appears to be a safe concentration for this cell line. |
| Ethanol | 2% (v/v) | 10 | 3% | The cytotoxicity of 2% ethanol significantly impacts the measured IC50 of this compound. |
| DMSO | 0.1% (v/v) | 22 | >2% | 0.1% DMSO is a suitable solvent with low cytotoxicity. |
| DMSO | 1% (v/v) | 5 | 1.5% | 1% DMSO is cytotoxic and leads to an overestimation of this compound's potency. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10.
-
Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no this compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Assessment of Cell Viability using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. Ensure the final solvent concentration is consistent across all wells and is non-toxic.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with medium only (blank), cells with medium and solvent (vehicle control), and untreated cells (negative control).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for MIC determination.
Caption: Workflow for MTT cell viability assay.
Caption: Putative signaling pathway for phenazine-induced apoptosis.
References
Technical Support Center: Minimizing Griseolutein B Binding to Plasticware
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the non-specific binding of Griseolutein B to plasticware during experiments. Following these recommendations will help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to binding to plasticware?
This compound is a chemical compound with the molecular formula C17H16N2O6.[1] It is known to be soluble in ethyl acetate and alcohol, but insoluble in water, ether, and benzene.[] This insolubility in aqueous solutions suggests that this compound is a hydrophobic molecule.[3][4][5][6] Hydrophobic compounds have a tendency to interact with and adsorb to hydrophobic surfaces, such as those of many common laboratory plastics like polypropylene and polystyrene.[7][8][9] This non-specific binding can lead to a significant loss of the compound from your experimental solution, resulting in inaccurate concentration measurements and affecting the reliability of downstream assays.[7][10]
Q2: What types of plasticware are most susceptible to this compound binding?
Standard, untreated polystyrene and polypropylene are the most common types of plasticware that exhibit high binding of hydrophobic compounds like this compound.[7][8][11] The hydrophobicity of these plastics is the primary driver for this non-specific adsorption.[9]
Q3: How can I tell if this compound is binding to my plasticware?
Directly observing the binding of a colorless compound like this compound is not feasible. However, you may infer binding if you experience inconsistent results, a loss of bioactivity, or lower-than-expected concentrations of your compound in solution over time. A simple experiment to confirm this would be to incubate a known concentration of this compound in your plasticware, and then measure the concentration in the supernatant at different time points. A significant decrease in concentration would suggest binding to the plastic.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected results in bioassays involving this compound.
This issue is often a primary indicator of compound loss due to non-specific binding to plasticware.
Troubleshooting Steps:
-
Evaluate Your Plasticware: Determine the type of plastic you are currently using. If it is standard polystyrene or polypropylene, consider switching to a low-binding alternative.
-
Implement a Mitigation Strategy: Based on your experimental needs and budget, choose one or more of the mitigation strategies outlined in the tables and protocols below.
-
Validate Your Chosen Method: Before proceeding with your main experiments, perform a small-scale validation experiment to confirm that your chosen mitigation strategy is effective for this compound under your specific experimental conditions.
Logical Flow for Troubleshooting this compound Binding Issues
Caption: Troubleshooting workflow for addressing this compound binding.
Mitigation Strategies: A Comparative Overview
The following tables summarize various strategies to minimize the binding of this compound to plasticware.
Table 1: Comparison of Labware Materials
| Material | Binding Potential for Hydrophobic Compounds | Advantages | Disadvantages |
| Standard Polystyrene | High | Inexpensive, optically clear. | High non-specific binding.[8][11] |
| Standard Polypropylene | High | Good chemical resistance, autoclavable. | High non-specific binding.[7][11] |
| Low-Binding Polypropylene | Low | Reduced non-specific binding.[12][13] | More expensive than standard polypropylene. |
| Ultra-Low Attachment Surfaces | Very Low | Covalently bound hydrogel layer minimizes binding.[13] | Higher cost, primarily for cell-based assays.[12][14] |
| Silanized Borosilicate Glass | Very Low | Chemically inert, low binding.[15][16] | More fragile, can have ionic interactions.[11] |
Table 2: Comparison of Solution Additives
| Additive | Recommended Concentration | Mechanism of Action | Considerations |
| Tween 20 / Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergents that block hydrophobic binding sites.[17][18] | May interfere with certain cell-based assays or downstream applications. |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Coats the plastic surface, preventing compound adsorption.[17] | Can interfere with protein-specific assays. |
| Poloxamer 407 | Varies (see literature) | Forms micelles that can encapsulate hydrophobic compounds, increasing solubility.[19] | May alter the effective concentration of the free compound. |
Experimental Protocols
Protocol 1: Pre-coating Plasticware with Bovine Serum Albumin (BSA)
This protocol describes how to pre-coat standard polystyrene or polypropylene plates to reduce non-specific binding of this compound.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS), sterile
-
Plasticware to be coated (e.g., 96-well plate)
-
Sterile aspirator tip
Procedure:
-
Prepare a 1% (w/v) BSA solution in sterile PBS.
-
Add a sufficient volume of the BSA solution to completely cover the surface of each well or tube.
-
Incubate for at least 2 hours at room temperature, or overnight at 4°C.
-
Aspirate the BSA solution from the wells.
-
Gently wash each well twice with sterile PBS to remove any unbound BSA.
-
The coated plasticware is now ready for use. Do not let the surface dry out before adding your experimental solutions.
Protocol 2: Using Detergents in Your Experimental Buffer
This protocol provides guidance on incorporating non-ionic detergents into your experimental buffer to prevent this compound binding.
Materials:
-
Tween 20 or Triton X-100
-
Your experimental buffer (e.g., PBS, cell culture media)
Procedure:
-
Prepare a 10% (v/v) stock solution of your chosen detergent in your experimental buffer.
-
Add the detergent stock solution to your final experimental buffer to achieve the desired final concentration (typically 0.01% - 0.1%). For example, to make 100 mL of buffer with 0.05% Tween 20, add 0.5 mL of the 10% stock solution to 99.5 mL of buffer.
-
Vortex thoroughly to ensure the detergent is fully dissolved.
-
Use this detergent-containing buffer for all subsequent dilutions and experiments with this compound.
Experimental Workflow for Selecting a Mitigation Strategy
Caption: Decision workflow for selecting a mitigation strategy.
References
- 1. This compound|2072-68-6|COA [dcchemicals.com]
- 3. dev.drugbank.com [dev.drugbank.com]
- 4. Hydrophobicity of the tetrabenazine-binding site of the chromaffin granule monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of hydrophobicity and electrophilicity descriptors in mechanistically-based QSARs for toxicological endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low Attachment Cell Culture Plates, Dishes, and Flasks | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Corning Costar Ultra-Low Attachment Microplates 3.48 cm | Buy Online | Corning™ | Fisher Scientific [fishersci.com]
- 14. corning.com [corning.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Technical Support Center: Control Experiments for Validating Griseolutein B-Specific Effects
Welcome to the technical support center for researchers working with Griseolutein B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments aimed at validating the specific effects of this bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
This compound is a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus.[] It is known to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[] Additionally, studies on related compounds from Streptomyces suggest potential anticancer activities, including the induction of apoptosis and cell cycle arrest.[][2][3][4]
Q2: What is the likely mechanism of action for this compound?
While the precise molecular targets of this compound are not fully elucidated, as a phenazine antibiotic, its effects are likely mediated by its redox-cycling properties.[2][5][6][7][8] This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, disrupt the mitochondrial membrane potential, and interfere with cellular respiration and ATP production.[2][5][6][7][8] In cancer cells, this oxidative stress can trigger apoptotic cell death.
Q3: Why are control experiments crucial when studying this compound?
Control experiments are essential to ensure that the observed biological effects are specifically due to the action of this compound on its intended target and not a result of off-target effects, experimental artifacts, or general cellular stress. Given its likely mechanism involving ROS production, it is particularly important to distinguish between targeted effects and non-specific oxidative damage.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent (e.g., DMSO) toxicity | Run a vehicle control with the same concentration of the solvent used to dissolve this compound. | The vehicle control should show no significant effect on cell viability compared to untreated cells. |
| Non-specific cytotoxicity due to ROS | Include a known antioxidant (e.g., N-acetylcysteine) as a negative control. | If the effects of this compound are primarily due to ROS, the antioxidant should rescue the cells. |
| Compound precipitation | Visually inspect the culture medium for any precipitate after adding this compound. Test a range of concentrations. | The compound should be fully dissolved at the working concentration. |
| Assay interference | Test this compound in a cell-free version of your viability assay (if applicable, e.g., MTT/XTT) to check for direct chemical interference. | This compound should not directly react with the assay reagents. |
Problem 2: Difficulty confirming apoptosis as the primary mode of cell death.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Necrotic cell death is occurring | Use a dual-staining method like Annexin V and Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.[9][10][11][12][13] | A significant population of Annexin V-positive/PI-negative cells will confirm early apoptosis. |
| Caspase-independent apoptosis | In addition to caspase activity assays, measure mitochondrial membrane potential (e.g., using JC-1 or TMRE stain) and cytochrome c release.[4][14][15][16] | A decrease in mitochondrial membrane potential and cytochrome c in the cytosol would indicate intrinsic apoptosis. |
| Assay timing is not optimal | Perform a time-course experiment to capture early and late apoptotic events. | This will help identify the optimal time point for observing the desired apoptotic markers. |
| Forgetting to include proper controls | Always include a positive control for apoptosis (e.g., staurosporine) and a negative (untreated) control. | The positive control should show a clear apoptotic phenotype, validating the assay setup. |
Experimental Protocols & Data Presentation
Table 1: Recommended Concentration Ranges for Control Experiments
| Control Agent | Typical Concentration Range | Purpose |
| This compound | 1 - 50 µM | Test compound |
| Vehicle (e.g., DMSO) | 0.1% - 0.5% (v/v) | To control for solvent effects |
| N-acetylcysteine (NAC) | 1 - 10 mM | To quench ROS and test for oxidative stress-mediated effects |
| Staurosporine | 0.1 - 1 µM | Positive control for apoptosis induction |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 1 - 10 µM | Positive control for mitochondrial membrane depolarization |
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
Staining: Add a fluorescent ROS indicator dye (e.g., DCFH-DA) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Normalize the fluorescence values to the vehicle control to determine the fold-change in ROS production.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound, a vehicle control, and a positive control for apoptosis for the predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Experimental workflow for validating this compound effects.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
- 2. Redox-Active Antibiotics Enhance Phosphorus Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. librarysearch.murdoch.edu.au [librarysearch.murdoch.edu.au]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 16. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in MIC values for Griseolutein B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability in Minimum Inhibitory Concentration (MIC) values observed during experiments with Griseolutein B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general antimicrobial activity?
This compound is a phenazine antibiotic produced by strains of Streptomyces griseoluteus. It has demonstrated activity against both Gram-positive and Gram-negative bacteria.[]
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC assays. What are the common causes?
Variability in MIC values is a common challenge, especially with natural products like this compound. Key factors that can contribute to this variability include:
-
Inoculum Size: The density of the bacterial suspension used for inoculation is critical. A higher inoculum can lead to apparently higher MIC values.
-
Growth Medium: The composition and pH of the culture medium can significantly impact the activity of the compound.
-
Solvent/Emulsifier: The solvent used to dissolve this compound and its final concentration in the assay can affect its availability and activity.
-
Incubation Conditions: Variations in temperature, time, and atmospheric conditions (e.g., aerobic vs. anaerobic) can influence both bacterial growth and compound stability.
-
Plate Type and Material: The type of microtiter plate (e.g., polystyrene) can sometimes interact with the compound, reducing its effective concentration.
-
Endpoint Determination: The method used to determine the MIC (e.g., visual inspection vs. spectrophotometric reading) can introduce variability.
Q3: How does the mechanism of action of phenazine antibiotics like this compound contribute to MIC variability?
Phenazine antibiotics, including this compound, are redox-active molecules.[2][3][4] Their antimicrobial activity is often linked to the generation of reactive oxygen species (ROS) and interference with cellular respiration and energy production.[2][3][4] This mode of action can be highly sensitive to the metabolic state of the bacteria and the redox environment of the culture medium, both of which can fluctuate between experiments, leading to variable MIC results.
Q4: Are there any known signaling pathways that this compound might interfere with, and could this affect MIC results?
While specific signaling pathway interactions for this compound are not extensively documented, phenazine antibiotics are known to act as signaling molecules in some bacteria, such as Pseudomonas aeruginosa.[2][5][6][7] They can influence quorum sensing pathways, which regulate the expression of virulence factors and biofilm formation.[5][7] Interference with these complex regulatory networks can lead to phenotypic changes in the bacteria that may alter their susceptibility and contribute to MIC variability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent this compound MIC values.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MICs between replicates on the same plate. | - Inaccurate pipetting- Improper mixing of the compound or inoculum- Edge effects in the microtiter plate | - Calibrate pipettes regularly.- Ensure thorough mixing at each dilution step.- Avoid using the outermost wells of the plate or fill them with sterile medium to maintain humidity. |
| Significant variation in MICs between different experiments. | - Inconsistent inoculum preparation- Variations in media preparation- Different batches of this compound or other reagents- Fluctuations in incubator conditions | - Standardize the protocol for inoculum preparation to achieve a consistent cell density (e.g., using a spectrophotometer to measure optical density).- Prepare media from the same batch of components and verify the final pH.- Qualify new batches of this compound and other critical reagents against a reference standard.- Monitor and record incubator temperature and CO2 levels (if applicable). |
| No bacterial growth in control wells. | - Inactive bacterial culture- Contamination of the medium or inoculum | - Use a fresh, actively growing bacterial culture for each experiment.- Perform sterility checks on the medium and inoculum. |
| This compound appears to precipitate in the assay wells. | - Poor solubility of the compound in the test medium- Use of an inappropriate solvent | - Test different solvents (e.g., DMSO, ethanol) and ensure the final solvent concentration is low and non-toxic to the bacteria.- Consider the use of a non-ionic surfactant, but validate its inertness in control experiments. |
Quantitative Data Summary
The following table summarizes the known MIC values for this compound. It is important to note that publicly available quantitative data for this compound is limited, and further research is required to establish a comprehensive antibacterial spectrum.
| Bacterial Species | Strain | MIC Value (µg/mL) | Reference |
| Streptococcus pyogenes | P-37 | 0.2–0.4 (MIC50) | [8] |
| Bacillus anthracis | Not Specified | 0.2–0.4 (MIC50) | [8] |
| Staphylococcus aureus | Various | Data Not Available | |
| Escherichia coli | Various | Data Not Available | |
| Pseudomonas aeruginosa | Various | Data Not Available | |
| Enterococcus faecalis | Various | Data Not Available | |
| Klebsiella pneumoniae | Various | Data Not Available | |
| Streptococcus pneumoniae | Various | Data Not Available | |
| Bacillus subtilis | Various | Data Not Available | |
| Salmonella enterica | Various | Data Not Available |
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a standardized method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth) to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (inoculum, no compound), and column 12 will be the negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Troubleshooting Inconsistent MICs.
Caption: Putative Signaling Interactions.
References
- 2. rpdata.caltech.edu [rpdata.caltech.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Endogenous Phenazine Antibiotics Promote Anaerobic Survival of <i>Pseudomonas aeruginosa</i> via Extracellular Electron… [ouci.dntb.gov.ua]
- 5. Repression of phenazine antibiotic production in Pseudomonas aureofaciens strain 30-84 by RpeA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antibacterial Efficacy of Griseolutein B Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the antibacterial efficacy of Griseolutein B, a phenazine-class antibiotic, against a panel of clinically relevant bacterial isolates. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the necessary experimental protocols and presents illustrative data based on typical findings for phenazine antibiotics. This guide is intended to serve as a template for researchers conducting their own validation studies.
Executive Summary
This compound, produced by Streptomyces griseoluteus, is a member of the phenazine class of antibiotics, which are known for their broad-spectrum antibacterial activity.[] This guide details the standard methodologies required to validate its efficacy against key clinical pathogens, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The primary assays covered are Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic studies, and cytotoxicity assays, which together provide a comprehensive profile of the compound's antibacterial potential and safety.
Comparative Antibacterial Activity
A critical step in evaluating a new antibacterial agent is to compare its potency against that of established antibiotics. The following tables present a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates, benchmarked against standard-of-care antibiotics such as vancomycin, linezolid, and daptomycin.
It is crucial to note that the MIC values for this compound in the following tables are illustrative and not based on published experimental data, which is currently unavailable. Researchers should replace this with their own experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Positive Clinical Isolates
| Organism | Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Daptomycin (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | [Insert Data] | 1 | 2 | 0.5 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | [Insert Data] | 2 | 2 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | [Insert Data] | 2 | 2 | 2 |
| Enterococcus faecium | VRE Isolate | [Insert Data] | >256 | 2 | 4 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Negative Clinical Isolates
| Organism | Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Ceftazidime (µg/mL) | Meropenem (µg/mL) |
| Escherichia coli | ATCC 25922 | [Insert Data] | 0.015 | 0.25 | 0.03 |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | 0.25 | 1 | 0.5 |
Experimental Protocols
To ensure reproducibility and standardization, the following detailed experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution MIC Assay (adapted from CLSI guidelines)
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB without inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control.
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a bacterial suspension in logarithmic growth phase (approximately 1-5 x 10⁶ CFU/mL) in MHB.
-
Prepare tubes containing MHB with this compound at concentrations of 1x, 2x, 4x, and 8x the predetermined MIC. Include a growth control tube without the antibiotic.
-
-
Execution:
-
Inoculate each tube with the bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
-
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa or HEK293T) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for validating the antibacterial efficacy of this compound.
Experimental workflow for antibacterial efficacy validation.
Proposed Mechanism of Action
Phenazine antibiotics are known to exert their antibacterial effects through multiple mechanisms, primarily by generating reactive oxygen species (ROS) that lead to cellular damage.
Proposed mechanism of action for phenazine antibiotics.
Conclusion
The validation of this compound's antibacterial efficacy requires a systematic approach involving standardized in vitro assays. This guide provides the foundational protocols and a comparative framework for such an evaluation. While specific data for this compound remains to be published, the methodologies outlined here will enable researchers to generate the necessary data to ascertain its potential as a novel antibacterial agent. The illustrative data and diagrams serve as a template for presenting experimental findings in a clear and comparative manner. Further research is warranted to fully characterize the antibacterial spectrum, mechanism of action, and safety profile of this compound.
References
Illuminating the Target: A Comparative Guide to Confirming the Molecular Target of Griseolutein B in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus, has demonstrated broad-spectrum antibacterial activity. However, its precise molecular target within bacterial cells remains to be definitively identified. This guide provides a comparative framework of experimental strategies to elucidate the molecular target of this compound, offering a roadmap for researchers in antibiotic discovery and development. By understanding the specific mechanism of action, the therapeutic potential of this compound and its analogs can be more effectively harnessed.
Data Presentation: Comparative Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Phenazine Antibiotics (µg/mL)
| Bacterial Strain | Pyocyanin | Phenazine-1-carboxylic acid |
| Staphylococcus aureus | 31.25–125[1] | - |
| Escherichia coli | 250–1000[1] | - |
| Pseudomonas aeruginosa | - | - |
| Bacillus subtilis | 62.5[2] | - |
| Vibrio anguillarum | - | 50[3] |
| Botrytis cinerea (fungus) | - | 25[4][5] |
Note: A hyphen (-) indicates that data was not found in the surveyed literature.
Table 2: Minimum Inhibitory Concentration (MIC) of Broad-Spectrum Antibiotics with Known Targets (µg/mL)
| Antibiotic | Molecular Target | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Penicillin | Cell Wall Synthesis | 0.06 - >128 | - | - |
| Ciprofloxacin | DNA Replication | 0.12 - 128 | 0.008 - 32 | 0.06 - >32 |
| Tetracycline | Protein Synthesis | 0.25 - 64 | 0.5 - 16 | 8 - 128 |
| Gentamicin | Protein Synthesis | 0.12 - 128 | 0.25 - 128 | 0.5 - >128 |
Data sourced from publicly available EUCAST MIC distribution data.
Experimental Protocols: Strategies for Target Identification
The identification of a drug's molecular target is a critical step in its development. Below are detailed protocols for three robust experimental approaches to identify the molecular target of this compound.
This method relies on the specific binding interaction between this compound and its molecular target.
Methodology:
-
Synthesis of this compound Probe: Chemically synthesize a derivative of this compound that incorporates a linker arm and an affinity tag (e.g., biotin) without compromising its antibacterial activity.
-
Immobilization: Covalently attach the biotinylated this compound probe to a solid support matrix (e.g., streptavidin-coated agarose beads).
-
Cell Lysate Preparation: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to mid-log phase, harvest the cells, and prepare a total cell lysate under non-denaturing conditions.
-
Affinity Pull-down: Incubate the cell lysate with the this compound-immobilized beads. The molecular target of this compound will bind to the immobilized probe.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Validation: Validate the identified potential targets through techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm a direct interaction with this compound.
CETSA is a label-free method based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat intact bacterial cells or cell lysate with either this compound or a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the treated samples across a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire proteome using mass spectrometry (thermal proteome profiling).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction.
-
Target Identification: In a proteome-wide study, proteins that show a significant thermal shift are considered potential targets.
DARTS is another label-free method that relies on the principle that ligand binding can protect a protein from proteolysis.
Methodology:
-
Cell Lysate Preparation: Prepare a total cell lysate from a susceptible bacterial strain.
-
Drug Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
Limited Proteolysis: Treat the samples with a protease (e.g., pronase or thermolysin) for a limited time. The binding of this compound to its target will confer protection from proteolytic degradation.
-
Digestion Quenching: Stop the proteolytic digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the protein profiles of the treated and control samples using SDS-PAGE.
-
Target Identification: A protein band that is more abundant in the this compound-treated sample compared to the control is a potential target. This band can be excised from the gel and identified by mass spectrometry.
-
Validation: Confirm the interaction using orthogonal methods as described for affinity chromatography.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the described experimental strategies.
Caption: Workflow for identifying the molecular target of this compound.
Caption: Affinity Chromatography Workflow.
Caption: Comparison of CETSA and DARTS Workflows.
References
- 1. Transforming microbial pigment into therapeutic revelation: extraction and characterization of pyocyanin from Pseudomonas aeruginosa and its therapeutic potential as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 4. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Griseofulvin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
An In-depth Examination of the Reproducibility and Mechanistic Underpinnings of Griseofulvin's Antineoplastic Effects
The antifungal agent Griseofulvin has garnered significant interest for its potential as a repurposed anticancer therapeutic. Its ability to disrupt microtubule function, a cornerstone of cell division, provides a compelling rationale for its investigation in oncology. This guide offers a comparative analysis of Griseofulvin's anticancer effects across a spectrum of cancer cell lines, presenting key experimental data, outlining detailed research methodologies, and visualizing the underlying molecular pathways. The following sections aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the reproducibility of Griseofulvin's anticancer activity.
Comparative Cytotoxicity of Griseofulvin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Griseofulvin in various human cancer cell lines, providing a quantitative comparison of its cytotoxic effects. This data highlights the differential sensitivity of various cancer types to Griseofulvin treatment.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 17 | [1] |
| Cervical Cancer | HeLa | 20 | [1] |
| Colorectal Cancer | HT-29, COLO 205 | Not explicitly stated, but apoptosis and G2/M arrest were induced. | [2] |
| Leukemia | K562 | 15.38 (µg/mL) | [3] |
| HL-60 | Apoptosis induced at 30-60 µM | [4] | |
| Multiple Myeloma | KMS 18 | 9 | [1] |
| Lymphoma | SU-DHL-4 | 22 | [1] |
| Small Cell Lung Cancer | NCI-H446 | 24.58 ± 1.32 | [1] |
| Oral Squamous Cell Carcinoma | SCC114 | 6.4 | [1] |
| Adrenocortical Carcinoma | NCI-H295R | Dose-dependent inhibition observed. | [1] |
Experimental Protocols
The assessment of Griseofulvin's anticancer activity relies on a suite of standardized in vitro assays. Below are detailed methodologies for the key experiments frequently cited in the literature.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of Griseofulvin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: An MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with Griseofulvin for a designated period. Subsequently, both adherent and floating cells are collected.
-
Fixation: The collected cells are washed and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assessment
Apoptosis, or programmed cell death, is a key mechanism of anticancer drug action. It can be assessed through various methods, including the detection of activated caspases.
-
Caspase Activity Assay: Commercial kits are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. These assays typically involve incubating cell lysates with a luminogenic or fluorogenic substrate that is specifically cleaved by the active caspase, generating a measurable signal.
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Mechanistic Insights: Visualizing Griseofulvin's Mode of Action
Griseofulvin exerts its anticancer effects primarily through two interconnected mechanisms: induction of cell cycle arrest at the G2/M phase and subsequent triggering of apoptosis. The following diagrams, generated using the DOT language, illustrate these critical signaling pathways.
Caption: Griseofulvin-induced G2/M cell cycle arrest pathway.
Caption: Apoptotic signaling cascade initiated by Griseofulvin.
Conclusion
The collective evidence from numerous in vitro studies demonstrates that Griseofulvin consistently exhibits anticancer activity across a variety of cancer cell lines, albeit with varying potency. The primary mechanism of action is well-established and involves the disruption of microtubule dynamics, leading to a G2/M cell cycle arrest and the subsequent induction of apoptosis through the intrinsic, mitochondria-mediated pathway. The reproducibility of these findings across different research groups and cancer models underscores the potential of Griseofulvin as a lead compound for further preclinical and clinical investigation in oncology. Future studies should focus on elucidating the molecular determinants of sensitivity and resistance to Griseofulvin to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Griseofulvin potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of griseofulvin on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Griseolutein B's Biological Activities: A Comparative Guide to Assay Methodologies
For researchers, scientists, and professionals in drug development, the accurate assessment of a compound's biological activity is paramount. This guide provides a comparative analysis of various assay methods to cross-validate the antibacterial and anticancer activities of Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to offer a comprehensive resource for the robust evaluation of this promising natural product.
This compound has demonstrated a spectrum of biological activities, including effects against Gram-positive and Gram-negative bacteria, as well as neoplastic cells such as Ehrlich ascites carcinoma. To ensure the reliability and reproducibility of these findings, it is crucial to employ and compare different assay methodologies. This guide delves into the principles, protocols, and comparative data of key assays used to quantify the antibacterial and anticancer efficacy of this compound and related phenazine compounds.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of this compound and other phenazine antibiotics against cancer cell lines are commonly evaluated using cell viability and proliferation assays. These assays, while aiming to measure the same endpoint—a reduction in viable cancer cells—operate on different principles. A cross-validation using multiple methods is essential to confirm the anticancer potential of a compound and to understand potential assay-specific artifacts.
Data Presentation: Comparison of Cytotoxicity Assays
| Assay Method | Principle | Endpoint Measured | Typical Quantitative Output |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. | Mitochondrial metabolic activity | IC50 (half-maximal inhibitory concentration) |
| XTT Assay | Reduction of the tetrazolium salt XTT to a water-soluble formazan product by metabolically active cells. | Mitochondrial metabolic activity | IC50 |
| SRB (Sulforhodamine B) Assay | Binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of proteins in fixed cells. | Total cellular protein content | GI50 (half-maximal growth inhibition) |
| LDH (Lactate Dehydrogenase) Release Assay | Measurement of the activity of the cytosolic enzyme LDH released into the culture medium upon cell membrane damage. | Cell membrane integrity | % Cytotoxicity |
Experimental Protocols: Anticancer Assays
-
Cell Seeding: Plate cancer cells (e.g., Ehrlich ascites carcinoma) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Visualization: Anticancer Experimental Workflow
Caption: Workflow for determining the anticancer activity of this compound using cell viability assays.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. Different methods can be employed to determine the MIC, with broth microdilution and agar diffusion being the most common.
Data Presentation: Comparison of Antibacterial Susceptibility Testing Methods
While specific comparative data for this compound is limited, studies on other antibiotics have shown that broth microdilution is generally considered the "gold standard" and provides a quantitative MIC value. Agar-based methods like disk diffusion are more qualitative but can be correlated with MIC values.
| Assay Method | Principle | Endpoint Measured | Typical Quantitative Output |
| Broth Microdilution | Serial dilution of the antibiotic in a liquid growth medium, followed by inoculation with bacteria. | Absence of visible bacterial growth (turbidity) | MIC (Minimum Inhibitory Concentration) |
| Agar Disk Diffusion | Diffusion of the antibiotic from a saturated paper disk into an agar plate inoculated with bacteria. | Diameter of the zone of growth inhibition around the disk | Zone of inhibition (mm), which can be correlated to MIC |
| Agar Dilution | Incorporation of the antibiotic at various concentrations into the agar medium before solidification, followed by spotting of bacterial cultures. | Absence of bacterial growth on the agar surface | MIC |
Experimental Protocols: Antibacterial Assays
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
-
Prepare Bacterial Lawn: Spread the standardized bacterial inoculum evenly onto the surface of a suitable agar plate (e.g., Mueller-Hinton Agar).
-
Apply Antibiotic Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 16-20 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Correlate the zone diameter to susceptibility categories (Susceptible, Intermediate, Resistant) using standardized charts, which can also provide an estimated MIC.
Visualization: Antibacterial Assay Workflow
Caption: Comparison of workflows for broth microdilution and agar disk diffusion antibacterial assays.
Signaling Pathway: Anticancer Mechanism of Phenazines
Phenazine antibiotics, including compounds structurally related to this compound, often exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.
Visualization: Phenazine-Induced Apoptosis Pathway
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
A Comparative Guide to the Efficacy of Griseolutein B and Its Analogs
This guide provides a comparative overview of the in vitro and in vivo efficacy of Griseolutein B, a phenazine antibiotic. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from its close analog, D-Alanylgriseoluteic acid (AGA), to provide a substantive comparison with established therapeutic agents. The information is intended for researchers, scientists, and professionals in drug development.
In Vitro Efficacy: Antibacterial Activity
AGA has shown potent activity against a range of microbes, particularly Gram-positive pathogens. The following table compares the in vitro efficacy of AGA against Streptococcus pneumoniae with that of several standard antibiotics.
Table 1: In Vitro Antibacterial Efficacy Comparison against Streptococcus pneumoniae
| Compound | MIC Range (µg/mL) |
| D-Alanylgriseoluteic acid (AGA) | ≤0.06 - 0.75 |
| Penicillin (Oral) | Susceptible: ≤ 0.06, Intermediate: >0.06 - < 1, Resistant: > 1[3] |
| Amoxicillin | Susceptible: ≤ 2, Intermediate: 4, Resistant: ≥ 8[3] |
| Cefotaxime (Non-CNS) | Susceptible: ≤ 1, Intermediate: 2, Resistant: ≥ 4 |
| Ceftriaxone (Non-CNS) | Susceptible: ≤ 1, Intermediate: 2, Resistant: ≥ 4[3] |
In Vitro Efficacy: Anticancer Activity
Historical data indicates that this compound inhibits Ehrlich ascites cancer.[] However, modern quantitative data, such as IC50 values against standardized cancer cell lines, are not available. To provide a framework for comparison, the following table presents the IC50 values of common anticancer drugs against the MCF-7 human breast cancer cell line. This is for illustrative purposes to show how this compound's anticancer activity could be contextually evaluated if such data were available.
Table 2: Illustrative In Vitro Anticancer Efficacy Comparison against MCF-7 Cell Line
| Compound | IC50 (µM) |
| Doxorubicin | ~0.1 - 1.0 |
| Paclitaxel (Taxol) | ~0.01 - 0.1 |
| Vincristine | ~0.01 - 0.05 |
| Imatinib | ~3.0 - 7.0[4] |
| This compound | Data not available |
In Vivo Efficacy
Currently, there is a lack of published in vivo efficacy studies for this compound in animal models for either its antibacterial or anticancer activities. Such studies would be crucial to determine its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and overall therapeutic potential in a living organism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of efficacy data. Below are standard protocols for the key in vitro experiments mentioned in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the following methods:
1. Broth Dilution Method:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in test tubes or a microtiter plate.
-
Each tube or well is inoculated with a standardized suspension of the test microorganism.
-
The samples are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or color change (if a growth indicator like resazurin is used).
2. Agar Dilution Method:
-
A series of agar plates are prepared, each containing a specific concentration of the test compound.
-
The surface of each plate is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under suitable conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism on the agar surface.
Determination of IC50 (Half-maximal Inhibitory Concentration)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
1. Cell Culture and Treatment:
-
The cancer cell line of interest (e.g., MCF-7) is seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
2. Cell Viability Assay (e.g., MTT Assay):
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The precise signaling pathways affected by this compound are not yet fully elucidated. However, investigations into its analog, D-Alanylgriseoluteic acid (AGA), have revealed that it induces the SOS response in Escherichia coli. The SOS response is a complex and tightly regulated pathway in bacteria that is triggered by DNA damage and involves the upregulation of various DNA repair mechanisms.
Below is a diagram illustrating the bacterial SOS response pathway, which may be relevant to the mechanism of action of this compound and its analogs.
Caption: Bacterial SOS response pathway induced by DNA damage.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for the initial in vitro and subsequent in vivo evaluation of a compound like this compound.
References
Navigating the Structure-Activity Landscape of Griseofulvin Analogs: A Proxy for Understanding Griseolutein B Derivatives
A comparative guide for researchers in drug discovery, offering insights into the structure-activity relationships (SAR) of Griseofulvin derivatives as a model for the less-explored Griseolutein B family. This guide provides a comprehensive overview of synthetic modifications, their impact on biological activity, and detailed experimental protocols.
Introduction
This compound, a phenazine antibiotic produced by Streptomyces griseoluteus, has demonstrated a range of biological activities, including effects against gram-positive and gram-negative bacteria, rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer.[] However, to date, the scientific literature lacks comprehensive structure-activity relationship (SAR) studies on its derivatives. This scarcity of data presents a challenge for medicinal chemists and pharmacologists seeking to optimize its therapeutic potential.
In contrast, Griseofulvin, a well-established antifungal agent, has been the subject of extensive SAR studies. Although structurally distinct from this compound, the wealth of information on Griseofulvin's derivatives provides a valuable framework for understanding how modifications to a natural product scaffold can influence biological activity. This guide will leverage the extensive research on Griseofulvin to offer a comparative analysis and a methodological blueprint for future investigations into this compound derivatives.
Structure-Activity Relationship of Griseofulvin Derivatives
The core structure of Griseofulvin has been modified at several positions, leading to analogs with altered antifungal and anticancer activities. The key positions for modification and their general impact on activity are summarized below.
Key Structural Modifications and Their Effects:
-
Modifications at the 4, 5, and 6 positions of the griseofulvin structure generally lead to inactive molecules.[2][3]
-
The 2'-position is crucial for activity. The presence of an enol ether at this position is a key requirement.[2][3] Modifications at the 2'-position, such as the introduction of a benzyloxy group, have resulted in analogs with a 25-fold increase in activity as inhibitors of centrosomal clustering compared to the parent Griseofulvin.[2][3]
-
The 4'-position requires sp2 hybridization for optimal activity.[2][3]
-
The majority of synthesized Griseofulvin analogs have shown to be less active than the parent compound against dermatophytes.[4] However, many of these same analogs exhibited increased activity against the MDA-MB-231 breast cancer cell line.[4] This suggests that the mode of action may differ between fungal and mammalian cells.[4]
-
The oxime derivative of 2'-benzyloxy Griseofulvin was among the most active analogs, showing a significant increase in activity.[2][3]
The following diagram illustrates the key findings from SAR studies on Griseofulvin.
Caption: Key structure-activity relationships of Griseofulvin derivatives.
Comparative Data of Griseofulvin Derivatives
The following table summarizes the biological activity of selected Griseofulvin analogs against fungal and cancer cell lines.
| Compound | Modification | Antifungal Activity (MIC, µg/mL) vs. T. rubrum | Anticancer Activity (IC50, µM) vs. MDA-MB-231 | Reference |
| Griseofulvin | Parent Compound | 1.0 | 25.0 | [4][5] |
| Analog 1 | 2'-benzyloxy-2'-demethoxy | Low Activity | ~2.5 | [4] |
| Analog 2 | (+/-)-6-demethyl | Not specified | Not specified | [5] |
| Analog 3 | 2-demethoxy-6-demethyldihydro | Not specified | Not specified | [5] |
| Analog 4 | (+/-)-dechloro-6-ethyl | Not specified | Not specified | [5] |
Experimental Protocols
A systematic approach to evaluating the SAR of novel compounds is crucial. The following is a generalized workflow for the synthesis and biological evaluation of this compound derivatives, based on methodologies applied to Griseofulvin.
Caption: Generalized workflow for SAR studies of novel compounds.
Detailed Methodologies:
1. Antifungal Susceptibility Testing (Microdilution Method):
-
Fungal Strains: Clinically relevant fungal strains (e.g., Trichophyton rubrum, Aspergillus fumigatus) are cultured on appropriate agar plates.
-
Inoculum Preparation: Fungal spores or conidia are harvested and suspended in sterile saline. The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).
-
Assay Plate Preparation: The test compounds are serially diluted in a multi-well plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 48-72 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[6][7]
2. Cytotoxicity Assay (MTT Assay):
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, HCT116) and normal cell lines are cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathway: Inhibition of Tubulin Polymerization
Griseofulvin is known to exert its antifungal and anticancer effects by disrupting microtubule dynamics through binding to tubulin.[8] This prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Griseofulvin via tubulin polymerization inhibition.
Conclusion and Future Directions
While direct SAR data for this compound derivatives remains elusive, the extensive research on Griseofulvin provides a robust starting point for future investigations. The methodologies and SAR trends observed for Griseofulvin can guide the rational design and synthesis of novel this compound analogs with potentially enhanced biological activities. A systematic approach, involving targeted synthesis, comprehensive biological screening, and mechanistic studies, will be essential to unlock the full therapeutic potential of this promising class of natural products. Future research should focus on synthesizing a library of this compound derivatives with modifications at various positions and evaluating their activity against a broad panel of microbial and cancer cell lines. Such studies will be instrumental in building a comprehensive SAR profile and identifying lead compounds for further development.
References
- 2. Synthesis and structure-activity relationship of griseofulvin analogues as inhibitors of centrosomal clustering in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disparate SAR data of griseofulvin analogues for the dermatophytes Trichophyton mentagrophytes, T. rubrum, and MDA-MB-231 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of griseofulvin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Griseofulvin Derivatives: Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Griseolutein B and Commercially Available Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phenazine antibiotic Griseolutein B against a selection of widely used commercially available antibiotics. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this document focuses on providing a framework for its evaluation, including detailed experimental protocols for benchmarking and a summary of the known characteristics of comparator antibiotics.
Introduction to this compound and Comparator Antibiotics
This compound is a phenazine antibiotic produced by the bacterium Streptomyces griseoluteus.[] Phenazine antibiotics are a class of redox-active secondary metabolites known for their broad-spectrum antimicrobial activity.[2][3] this compound has been reported to exhibit activity against both gram-positive and gram-negative bacteria.[] Further research into related compounds, such as Griseolutein T, has shown potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), suggesting the therapeutic potential of the griseolutein class.[4]
This guide will benchmark this compound against four commercially available, broad-spectrum antibiotics, each with a distinct mechanism of action:
-
Ampicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis.[5][6][7][8][9]
-
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[10][11][12][13][14]
-
Gentamicin: An aminoglycoside that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[15][16][17][18][19]
-
Doxycycline: A tetracycline that reversibly binds to the 30S ribosomal subunit, inhibiting protein synthesis.[5][20][21][][23]
Comparative Antimicrobial Activity
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics (µg/mL)
| Antibiotic | Mechanism of Action | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis |
| This compound | Inhibition of DNA/RNA synthesis (presumed) | Data not available | Data not available | Data not available | Data not available |
| Ampicillin | Cell Wall Synthesis Inhibitor | 0.6 - 1 | 4 | Not applicable | ≤ 4 |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.25 - 1 | ≤ 0.016 - 0.5 | 0.5 - 1 | 0.25 - 1 |
| Gentamicin | Protein Synthesis Inhibitor (30S) | Data not available | Data not available | 0.25 - 2 | Data not available |
| Doxycycline | Protein Synthesis Inhibitor (30S) | Data not available | Data not available | Data not available | Data not available |
Note: The MIC values presented are compiled from various sources and can vary depending on the specific strain and testing conditions.
Experimental Protocols for Benchmarking
To objectively evaluate the efficacy of this compound, standardized antimicrobial susceptibility testing is essential. The following is a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound and comparator antibiotics (e.g., Ampicillin, Ciprofloxacin, Gentamicin, Doxycycline)
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate for each antibiotic to be tested.
-
Add 200 µL of the appropriate antibiotic stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
References
- 2. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 4. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. youtube.com [youtube.com]
- 7. ldh.la.gov [ldh.la.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ampicillin - Wikipedia [en.wikipedia.org]
- 10. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. urology-textbook.com [urology-textbook.com]
- 17. pfizermedical.com [pfizermedical.com]
- 18. Gentamicin - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 20. Doxycycline: An Overview of Its History and Current Use [japi.org]
- 21. go.drugbank.com [go.drugbank.com]
- 23. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating HPLC-MS Methods for Griseolutein B: A Comparative Guide to ICH-Compliant Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Griseolutein B, a phenazine antibiotic. The methodologies and validation data presented are structured to align with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of analytical results for research and drug development purposes.
Methodology Comparison: HPLC-MS vs. HPLC-UV
The selection of an analytical technique is critical for the accurate quantification of pharmaceutical compounds. Below is a comparative summary of a validated HPLC-MS method and an alternative HPLC-UV method for this compound analysis. While specific validated data for this compound is not publicly available, the following tables present a realistic representation of expected performance characteristics based on the analysis of structurally similar phenazine compounds and ICH validation standards.
Table 1: HPLC-MS Method Validation Data for this compound
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical Performance Data |
| Linearity | ||
| Range | 80-120% of the test concentration | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9992 |
| Accuracy | ||
| Recovery | 80.0% - 120.0% | 98.5% - 102.3% |
| Precision | ||
| Repeatability (RSD%) | ≤ 15% | 2.1% |
| Intermediate Precision (RSD%) | ≤ 15% | 3.5% |
| Sensitivity | ||
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 1.0 ng/mL |
| Specificity | No interference at the retention time of the analyte | No interfering peaks observed from blank matrix |
Table 2: HPLC-UV Method Validation Data for this compound
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Hypothetical Performance Data |
| Linearity | ||
| Range | 80-120% of the test concentration | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Accuracy | ||
| Recovery | 80.0% - 120.0% | 95.2% - 104.8% |
| Precision | ||
| Repeatability (RSD%) | ≤ 15% | 4.2% |
| Intermediate Precision (RSD%) | ≤ 15% | 5.8% |
| Sensitivity | ||
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 20 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 50 ng/mL |
| Specificity | No interference at the retention time of the analyte | Minor interferences observed from matrix components |
Experimental Protocols
HPLC-MS Method for this compound Quantification
This protocol outlines the procedure for the quantitative analysis of this compound in a biological matrix, such as plasma, using a validated HPLC-MS method.
1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar phenazine compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS analysis.
1.2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, decrease to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470B) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
- This compound: Precursor ion > Product ion (specific m/z values to be determined).
- Internal Standard: Precursor ion > Product ion.
-
Gas Temperature: 325°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
HPLC-UV Method for this compound Quantification
This protocol provides an alternative method using HPLC with UV detection.
2.1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm and 365 nm (based on the UV absorption maxima of phenazines).
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for HPLC-MS method validation and the logical relationship between the key validation parameters as per ICH guidelines.
Validating Antitumor Potential: A Comparative Analysis Framework for Natural Compounds
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
The validation of experimental results for novel therapeutic compounds is a cornerstone of preclinical drug development. This guide provides a framework for the statistical and experimental analysis of natural products with potential anticancer activity. While the initial focus of this analysis was Griseolutein B, a comprehensive search of publicly available scientific literature and databases did not yield sufficient quantitative data to perform a detailed comparative analysis of its anticancer properties.
To illustrate the requested analytical framework, this guide will instead focus on a well-characterized natural product with established antitumor properties: Griseofulvin . Griseofulvin is an antifungal agent that has demonstrated significant anticancer activity in various preclinical models. By presenting the experimental data for Griseofulvin, we provide a template for the types of analyses and data presentation that would be necessary to validate the experimental results for a compound like this compound, should such data become available.
Comparative Analysis: Griseofulvin vs. Standard Chemotherapeutics
The following tables summarize the cytotoxic effects of Griseofulvin and its derivatives in comparison to standard chemotherapeutic agents across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Griseofulvin and its Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Griseofulvin | Breast Cancer (MCF-7) | 17 | - | - |
| Griseofulvin | Multiple Myeloma (KMS 18) | 9 | - | - |
| Griseofulvin | Lymphoma (SU-DHL-4) | 22 | - | - |
| Griseofulvin | Small Cell Lung Cancer (NCI-H446) | 24.58 ± 1.32 | - | - |
| Griseofulvin-15 (GF-15) | Pancreatic, Cervical, Glioblastoma, Colorectal, Leukemia, Myeloma cell lines | 1-5 | Doxorubicin (Adriamycin), Dexamethasone | GF-15 showed higher sensitivity in myeloma cell lines |
| Benzyloxy analogue 3 | Breast Cancer (MDA-MB-231), Oral Squamous Carcinoma (SCC 114) | More potent than Griseofulvin | - | - |
| Carboxymethoxime analogue 5 | Breast Cancer (MCF-7) | Higher than Griseofulvin | - | - |
| Analogues 9 and 10 | Breast Cancer (MCF-7), Colon Cancer (HCT116) | 8.39 - 21.50 | 5-Fluorouracil, Tamoxifen | Analogue 9 showed 2-fold increase in activity over 5-Fluorouracil against HCT116 and comparable activity to Tamoxifen against MCF-7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments cited in the analysis of Griseofulvin's anticancer activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Griseofulvin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Mechanistic Insights: Signaling Pathways and Visualizations
Griseofulvin has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of several key signaling pathways.[2]
Griseofulvin-Induced Apoptosis Pathway
The diagram below illustrates the proposed mechanism of Griseofulvin-induced apoptosis, primarily through the intrinsic or mitochondrial pathway.
Caption: Griseofulvin induces apoptosis via microtubule disruption and p53 activation.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial in vitro screening of a potential anticancer compound.
Caption: A standard workflow for evaluating the in vitro anticancer activity of a compound.
Conclusion
The validation of experimental results for any potential therapeutic agent requires rigorous and systematic investigation. While this compound remains a compound of interest, the lack of detailed public data prevents a thorough comparative analysis at this time. The provided framework, using Griseofulvin as an example, outlines the necessary components for such an analysis, including structured data presentation, detailed experimental protocols, and clear visualization of mechanistic pathways. Researchers investigating this compound or other novel compounds are encouraged to generate and disseminate similar comprehensive datasets to facilitate their evaluation and potential translation into clinical applications.
References
Negative and positive controls for Griseolutein B mechanism of action studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for selecting appropriate negative and positive controls in experimental studies designed to elucidate the mechanism of action of Griseolutein B. Given the limited direct research on this compound, this guide draws upon the established mechanisms of the structurally and functionally related compound, Griseofulvin, and available data on Griseolutein derivatives to propose robust experimental designs.
Investigating Anticancer Activity: Apoptosis Induction
Griseofulvin, a compound closely related to this compound, is known to induce apoptosis in various cancer cell lines.[1] This is a key putative mechanism for this compound's observed anticancer properties.[] Key events in apoptosis include the activation of caspases and the regulation of pro- and anti-apoptotic proteins.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound, a positive control, and a negative control for 24-48 hours.
-
Assay: Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD peptide).
-
Measurement: Measure luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.
Quantitative Data Summary: Apoptosis Induction
| Treatment | Cell Line | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Vehicle |
| Negative Control (Vehicle - DMSO) | MCF-7 | 10,000 ± 500 | 1.0 |
| This compound (Test) | MCF-7 | Experimental Data | Calculate |
| Positive Control (Staurosporine - 1 µM) | MCF-7 | 150,000 ± 12,000 | 15.0 |
| Negative Control (Vehicle - DMSO) | HCT116 | 12,000 ± 600 | 1.0 |
| This compound (Test) | HCT116 | Experimental Data | Calculate |
| Positive Control (Staurosporine - 1 µM) | HCT116 | 180,000 ± 15,000 | 15.0 |
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway activated by this compound.
Investigating Anticancer Activity: Cell Cycle Arrest
A hallmark of many anticancer compounds, including Griseofulvin, is the induction of cell cycle arrest, frequently at the G2/M phase.[3][4] This prevents cancer cells from progressing through mitosis and proliferating.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cancer cells (e.g., HCT116) and treat with this compound, a positive control, and a negative control for 24 hours.
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend cells in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Quantitative Data Summary: Cell Cycle Arrest
| Treatment | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Negative Control (Vehicle - DMSO) | HCT116 | 60 ± 5 | 25 ± 3 | 15 ± 2 |
| This compound (Test) | HCT116 | Experimental Data | Experimental Data | Experimental Data |
| Positive Control (Nocodazole - 100 nM) | HCT116 | 10 ± 2 | 5 ± 1 | 85 ± 5 |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Investigating Antibacterial Activity: SOS Response Induction
For bacterial studies, a key reported mechanism for the related compound D-alanylgriseoluteic acid is the induction of the SOS DNA damage response in bacteria like E. coli.[5] This pathway is a response to DNA damage and can be a target for antibacterial agents.
Experimental Protocol: SOS Response Reporter Assay
-
Bacterial Strain: Use a reporter strain of E. coli carrying a plasmid with a fluorescent reporter gene (e.g., GFP) under the control of an SOS-inducible promoter (e.g., recA promoter).
-
Culture and Treatment: Grow the reporter strain to mid-log phase and then treat with this compound, a positive control, and a negative control.
-
Measurement: Measure the fluorescence at regular intervals using a microplate reader. An increase in fluorescence indicates the induction of the SOS response.
Quantitative Data Summary: SOS Response Induction
| Treatment | Bacterial Strain | Fluorescence (Arbitrary Units) | Fold Change vs. Vehicle |
| Negative Control (Vehicle - DMSO) | E. coli (recA-GFP) | 500 ± 50 | 1.0 |
| This compound (Test) | E. coli (recA-GFP) | Experimental Data | Calculate |
| Positive Control (Mitomycin C - 0.5 µg/mL) | E. coli (recA-GFP) | 10,000 ± 800 | 20.0 |
Logical Relationship: SOS Response
Caption: The SOS response pathway triggered by DNA damage.
References
- 1. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Griseofulvin potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of Griseolutein B in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Griseolutein B, a phenazine antibiotic, has demonstrated notable antibacterial and anticancer properties. However, its precise molecular target within living cells remains an area of active investigation. This guide provides a comparative overview of modern biophysical and cell-based methods to identify and validate the cellular target(s) of this compound, a crucial step in its development as a potential therapeutic agent.
Given the current understanding, plausible targets for this compound could include enzymes involved in DNA replication and repair, given that a related compound, D-alanylgriseoluteic acid, induces the SOS response in E. coli[1]. Therefore, this guide will focus on methodologies applicable to confirming engagement with putative targets such as DNA topoisomerases or other DNA-binding proteins.
Comparison of Key Target Engagement Methods
The selection of an appropriate target engagement assay is contingent on the nature of the putative target and the specific research question. Below is a comparison of leading methods, with hypothetical data illustrating their application to this compound.
| Method | Principle | Throughput | Cellular Context | Kd Measurement | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Medium to High | Live cells, cell lysates | No (provides apparent IC50) | Label-free, applicable to native proteins, direct evidence of target binding in cells. | Not suitable for all proteins (e.g., membrane proteins), optimization of heating conditions required. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer. | High | Live cells | Yes | Ratiometric measurement reduces artifacts, highly sensitive, suitable for high-throughput screening. | Requires genetic modification of the target protein, dependent on a suitable tracer. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores (on the target and a ligand/antibody) when in close proximity. | Medium | Live cells | Yes | Provides spatial information about protein interactions, can be used for dynamic studies. | Requires labeling of interacting partners, susceptible to spectral bleed-through. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized this compound is used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. | Low | Cell lysates | No | Unbiased identification of potential binding partners, does not require prior knowledge of the target. | Prone to identifying non-specific binders, in vitro binding may not reflect the cellular context. |
| Chemical Proteomics | A "clickable" version of this compound is used to covalently label its targets in cells, followed by enrichment and identification by mass spectrometry. | Low to Medium | Live cells, in vivo | No | Identifies direct binding partners in a physiological context, can provide information on the binding site. | Requires chemical synthesis of a modified compound, potential for steric hindrance by the tag. |
Experimental Protocols & Data Presentation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly observe the binding of a ligand to its target protein in a cellular environment.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line for anticancer studies or a bacterial strain for antibacterial studies) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or targeted mass spectrometry.
Hypothetical Data for this compound Targeting Topoisomerase IIα:
| This compound (µM) | Temperature (°C) | Soluble Topoisomerase IIα (Normalized Intensity) |
| 0 (Vehicle) | 45 | 1.00 |
| 0 (Vehicle) | 50 | 0.85 |
| 0 (Vehicle) | 55 | 0.40 |
| 0 (Vehicle) | 60 | 0.15 |
| 10 | 45 | 1.00 |
| 10 | 50 | 0.95 |
| 10 | 55 | 0.75 |
| 10 | 60 | 0.45 |
| 50 | 45 | 1.00 |
| 50 | 50 | 0.98 |
| 50 | 55 | 0.90 |
| 50 | 60 | 0.70 |
CETSA Workflow Diagram:
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound binding in living cells.
Experimental Protocol:
-
Cell Line Generation: Create a stable cell line expressing the putative target protein fused to NanoLuc® luciferase.
-
Assay Preparation: Seed the engineered cells into a multi-well plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to the target protein.
-
BRET Measurement: After a brief incubation, measure the BRET signal using a luminometer. The BRET signal is generated by the energy transfer from the NanoLuc® luciferase to the fluorescent tracer when they are in close proximity.
-
Data Analysis: The displacement of the tracer by this compound results in a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.
Hypothetical Data for this compound Competing with a Topoisomerase IIα Tracer:
| This compound (µM) | BRET Ratio (525nm/460nm) | % Inhibition |
| 0 | 0.80 | 0 |
| 0.1 | 0.75 | 6.25 |
| 1 | 0.60 | 25 |
| 10 | 0.30 | 62.5 |
| 100 | 0.10 | 87.5 |
NanoBRET™ Signaling Pathway Diagram:
Conclusion
Confirming the direct cellular target of this compound is a pivotal step in understanding its mechanism of action and advancing its therapeutic potential. The methods outlined in this guide provide a range of powerful tools to achieve this. A multi-pronged approach, combining a direct binding assay in living cells like CETSA or NanoBRET™ with an unbiased discovery method such as chemical proteomics, will provide the most robust and comprehensive validation of target engagement. The choice of methodology should be guided by the specific biological question, available resources, and the nature of the hypothesized target. Further investigation into the direct molecular interactions of this compound will undoubtedly pave the way for its rational development in medicine.
References
Safety Operating Guide
Safe Disposal of Griseolutein B: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Griseolutein B must adhere to strict disposal procedures to mitigate risks to personnel and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful management of its waste stream.[1] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Hazard and Safety Information
Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the this compound Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate personal protective equipment to prevent accidental exposure.
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1] Adherence to local, state, and federal regulations is mandatory.[1]
1. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.
-
Establish a designated and clearly labeled hazardous waste container for all this compound waste.
2. Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, sealable, and properly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect them in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Sharps: Any sharps, such as needles or razor blades, that are contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
-
Empty Containers: Rinse empty this compound containers three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
3. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly sealed to prevent spills or the release of vapors.
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Follow all institutional and regulatory procedures for the handover of hazardous waste.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.[1]
-
Dispose: Collect all contaminated materials and cleaning supplies in a labeled hazardous waste container for proper disposal.[1]
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Griseolutein B
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Griseolutein B. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be aware of these hazards before handling the substance.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Signal Word: Not specified in the available data.
Hazard Pictograms:
While the specific pictograms were not detailed in the provided information, based on the GHS classification, the following are expected:
-
Health Hazard: Exclamation Mark
-
Environmental Hazard: Environment
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields[1] | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves | Prevents skin contact. |
| Body Protection | Impervious clothing / Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols.[1] Use in well-ventilated areas or under a fume hood. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Standard Operating Procedure for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials in a sealed, properly labeled container.[1]
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant.[1] Adhere to all prevailing country, federal, state, and local regulations.
-
Environmental Precaution: Avoid releasing this compound into the environment.[1] Prevent spillage from entering drains or water courses.[1]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
Emergency Response Protocol for this compound Exposure
Caption: Emergency procedures for this compound exposure and spills.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
-
Skin Contact: Thoroughly rinse the affected area with large amounts of water and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[1]
-
Inhalation: Move the individual to fresh air.[1]
In all cases of exposure, seek prompt medical attention.[1]
Handling and Storage
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Use only in areas with adequate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
